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  • Product: 2-[(4-bromobenzoyl)amino]acetic Acid
  • CAS: 18815-75-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure, Synthesis, and Applications of 2-[(4-bromobenzoyl)amino]acetic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-[(4-bromobenzoyl)amino]acetic acid, also known as N-(4-bromobenzoyl)glycine. We will delve into...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-[(4-bromobenzoyl)amino]acetic acid, also known as N-(4-bromobenzoyl)glycine. We will delve into its chemical structure, a detailed, field-proven synthesis protocol, and its current and potential applications in the realms of medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Unveiling the Molecular Architecture

2-[(4-bromobenzoyl)amino]acetic acid is a derivative of the simplest amino acid, glycine. Its structure is characterized by a glycine backbone where the amino group is acylated by a 4-bromobenzoyl group. This molecular scaffolding imparts a unique combination of properties, making it an interesting building block in medicinal chemistry.

The key structural features include:

  • A Carboxylic Acid Moiety: This functional group provides a handle for further chemical modifications, such as esterification or amidation, and influences the compound's solubility and potential for ionic interactions.

  • An Amide Linkage: The amide bond is a stable functional group that is prevalent in biological systems, including peptides and proteins.

  • A Brominated Phenyl Ring: The presence of a bromine atom on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity. The electron-withdrawing nature of the halogen can impact the reactivity of the aromatic ring and the overall polarity of the molecule. This feature is often exploited in drug design to enhance binding affinity to biological targets.

Below is a diagram illustrating the chemical structure of 2-[(4-bromobenzoyl)amino]acetic acid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Glycine Glycine Reaction_Vessel Reaction Vessel (Ice Bath) Glycine->Reaction_Vessel 4-bromobenzoyl_chloride 4-bromobenzoyl chloride 4-bromobenzoyl_chloride->Reaction_Vessel dropwise addition NaOH_solution 10% NaOH Solution NaOH_solution->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Reaction Mixture Filtration Vacuum Filtration Acidification->Filtration Precipitate Washing Washing (Cold Water) Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Crude Product Final_Product 2-[(4-bromobenzoyl)amino]acetic acid Recrystallization->Final_Product Pure Product

Caption: Workflow for the synthesis of 2-[(4-bromobenzoyl)amino]acetic acid.

Experimental Protocol:

Materials:

  • Glycine

  • 4-bromobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Glycine Solution: In a 250 mL beaker, dissolve 7.5 g (0.1 mol) of glycine in 100 mL of 10% aqueous sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Acylation Reaction: While maintaining the temperature below 5 °C, slowly add 22.0 g (0.1 mol) of 4-bromobenzoyl chloride dropwise to the cold glycine solution over a period of 30-45 minutes. Vigorous stirring is crucial during this addition to ensure efficient mixing and to prevent localized overheating.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.

  • Product Precipitation: Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH reaches approximately 2-3. This will cause the product to precipitate out of the solution as a white solid.

  • Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold distilled water to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight. A typical yield of the crude product is in the range of 85-95%.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce complete crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Structural Verification and Characterization

The identity and purity of the synthesized 2-[(4-bromobenzoyl)amino]acetic acid should be confirmed using a combination of spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule. For 2-[(4-bromobenzoyl)amino]acetic acid, the expected signals include a singlet for the methylene protons of the glycine moiety, two doublets for the aromatic protons on the bromophenyl ring, a broad singlet for the amide proton, and a broad singlet for the carboxylic acid proton. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals to expect include those for the carbonyl carbons of the amide and carboxylic acid, the methylene carbon of the glycine unit, and the aromatic carbons of the bromophenyl ring. The chemical shifts of the aromatic carbons can be influenced by the bromine substituent. [1] Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s)~171
Amide (-NH-)8.5 - 9.5 (broad s)-
Methylene (-CH₂-)~4.1 (d)~42
Aromatic (C-H ortho to C=O)~7.8 (d)~129
Aromatic (C-H ortho to Br)~7.7 (d)~132
Aromatic (C-Br)-~127
Aromatic (C-C=O)-~133
Amide Carbonyl (-C=O)-~167

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of 2-[(4-bromobenzoyl)amino]acetic acid will exhibit characteristic absorption bands.

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3400 - 2500O-H (Carboxylic Acid)Stretching (broad)
~3300N-H (Amide)Stretching
~1720C=O (Carboxylic Acid)Stretching
~1650C=O (Amide I)Stretching
~1590, 1480C=C (Aromatic)Stretching
~1540N-H bend, C-N stretch (Amide II)Bending
~1070C-BrStretching

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For 2-[(4-bromobenzoyl)amino]acetic acid, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Applications in Drug Development and Research

Derivatives of glycine and other amino acids are widely explored in medicinal chemistry for the development of new therapeutic agents. [2][3][4]The structural features of 2-[(4-bromobenzoyl)amino]acetic acid make it a valuable scaffold and intermediate in several areas of drug discovery.

4.1. As a Building Block for Novel Bioactive Molecules

The carboxylic acid and the aromatic ring of 2-[(4-bromobenzoyl)amino]acetic acid provide two distinct points for further chemical elaboration. This allows for the synthesis of a diverse library of compounds that can be screened for various biological activities. For instance, the carboxylic acid can be coupled with different amines or alcohols to generate a series of amides or esters.

4.2. Potential as an Anti-inflammatory and Antimicrobial Agent

Benzoyl glycine derivatives, particularly those with halogen substitutions on the benzoyl ring, have shown promise as antibacterial agents. [5][3]The electron-withdrawing nature of the bromine atom can enhance the antimicrobial activity. [3]These compounds may exert their effects by interfering with microbial enzyme systems or protein synthesis. [3]Furthermore, derivatives of N-phenylglycine have been investigated for their anti-inflammatory properties. [2]The structural similarity of 2-[(4-bromobenzoyl)amino]acetic acid to these known bioactive compounds suggests its potential as a lead structure for the development of new anti-inflammatory and antimicrobial drugs.

Potential_Applications cluster_applications Potential Applications in Drug Development Core_Structure 2-[(4-bromobenzoyl)amino]acetic acid Building_Block Versatile Building Block Core_Structure->Building_Block Anti_inflammatory Anti-inflammatory Agents Core_Structure->Anti_inflammatory Antimicrobial Antimicrobial Agents Core_Structure->Antimicrobial Prodrug_Moiety Prodrug Moiety Core_Structure->Prodrug_Moiety

Sources

Exploratory

An In-Depth Technical Guide to 2-[(4-bromobenzoyl)amino]acetic acid (N-(4-bromobenzoyl)glycine)

For Researchers, Scientists, and Drug Development Professionals Foreword: A Molecule of Latent Potential In the vast landscape of chemical entities, N-acyl amino acids represent a class of molecules that, despite their r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Latent Potential

In the vast landscape of chemical entities, N-acyl amino acids represent a class of molecules that, despite their relatively simple structures, exhibit a remarkable breadth of biological activities.[1] This guide focuses on a specific member of this family: 2-[(4-bromobenzoyl)amino]acetic acid, the compound formally recognized by the International Union of Pure and Applied Chemistry (IUPAC). More commonly known by its trivial name, N-(4-bromobenzoyl)glycine, this molecule, with the CAS Number 18815-75-3, stands as a subject of interest for its potential applications in medicinal chemistry and drug development.[2] The strategic placement of a bromine atom on the benzoyl moiety is a classic medicinal chemistry approach to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. This comprehensive technical guide, designed for the discerning researcher, will navigate the synthesis, characterization, and putative biological activities of this intriguing molecule, providing both foundational knowledge and actionable experimental protocols.

I. Chemical Identity and Physicochemical Properties

2-[(4-bromobenzoyl)amino]acetic acid is a derivative of the simplest amino acid, glycine, where the amino group is acylated with a 4-bromobenzoyl group. This structural modification significantly alters the polarity and reactivity of the parent glycine molecule, rendering it a promising scaffold for further chemical exploration.

PropertyValueSource
IUPAC Name 2-[(4-bromobenzoyl)amino]acetic acidInternal
Synonyms N-(4-bromobenzoyl)glycine, 4-Bromohippuric acid[2]
CAS Number 18815-75-3[2]
Molecular Formula C₉H₈BrNO₃[2]
Molecular Weight 258.07 g/mol [2]
Appearance Predicted: White to off-white solidInferred
Melting Point Not available
Boiling Point Not available
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in waterInferred

II. Synthesis of 2-[(4-bromobenzoyl)amino]acetic acid: A Reliable Approach

The synthesis of N-acyl amino acids is a well-established area of organic chemistry. For the preparation of 2-[(4-bromobenzoyl)amino]acetic acid, the Schotten-Baumann reaction stands out as a robust and high-yielding method.[3][4] This reaction involves the acylation of an amine with an acyl chloride in the presence of a base.

Reaction Scheme:

Schotten-Baumann Reaction Glycine Glycine Product 2-[(4-bromobenzoyl)amino]acetic acid Glycine->Product + BromobenzoylChloride 4-Bromobenzoyl chloride BromobenzoylChloride->Product Base NaOH (aq) Base->Product Schotten-Baumann Reaction

Caption: Synthesis of 2-[(4-bromobenzoyl)amino]acetic acid via the Schotten-Baumann reaction.

Detailed Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of similar N-acyl amino acids and is designed for a laboratory scale preparation.

Materials:

  • Glycine (1.0 eq)

  • 4-Bromobenzoyl chloride (1.05 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

  • Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.0 eq). Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Acyl Chloride Solution: In a separate beaker, dissolve 4-bromobenzoyl chloride (1.05 eq) in an equal volume of dichloromethane.

  • Schotten-Baumann Reaction: Slowly add the 4-bromobenzoyl chloride solution to the chilled glycine solution dropwise over 30 minutes with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice with dichloromethane. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl and then with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-[(4-bromobenzoyl)amino]acetic acid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to afford the final product as a crystalline solid.

III. Spectroscopic Characterization

Predicted Spectroscopic Data:
Spectroscopic TechniquePredicted Peaks/Signals
¹H NMR (DMSO-d₆, 400 MHz)δ ~12.7 (s, 1H, -COOH), δ ~9.1 (t, 1H, -NH-), δ ~7.8 (d, 2H, Ar-H ortho to C=O), δ ~7.7 (d, 2H, Ar-H ortho to Br), δ ~3.9 (d, 2H, -CH₂-)
¹³C NMR (DMSO-d₆, 100 MHz)δ ~171 (-COOH), δ ~166 (C=O, amide), δ ~133 (Ar-C), δ ~132 (Ar-C), δ ~130 (Ar-C), δ ~126 (Ar-C, C-Br), δ ~41 (-CH₂-)
FTIR (KBr, cm⁻¹)~3300 (N-H stretch), ~3000-2500 (O-H stretch, carboxylic acid), ~1720 (C=O stretch, carboxylic acid), ~1650 (C=O stretch, amide I), ~1590 (C=C stretch, aromatic), ~1540 (N-H bend, amide II), ~1240 (C-O stretch), ~830 (C-H out-of-plane bend, p-disubstituted)
Mass Spectrometry (EI)m/z 257/259 (M⁺, bromine isotope pattern), 183/185 ([BrC₆H₄CO]⁺), 155/157, 76

IV. Putative Biological Activity and Mechanism of Action

While direct experimental studies on the biological effects of 2-[(4-bromobenzoyl)amino]acetic acid are limited, the broader class of N-acyl amino acids has garnered significant attention for their anti-inflammatory and analgesic properties.[1] It is plausible that 2-[(4-bromobenzoyl)amino]acetic acid shares some of these activities. The proposed mechanisms of action for N-acyl amino acids often involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[7][8][9]

Hypothesized Anti-Inflammatory Mechanism:

We hypothesize that 2-[(4-bromobenzoyl)amino]acetic acid may exert anti-inflammatory effects through a dual mechanism involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the anti-inflammatory PPAR-γ pathway.

  • Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation.[10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is proposed that 2-[(4-bromobenzoyl)amino]acetic acid may interfere with this cascade, potentially by inhibiting the degradation of IκB.

  • Activation of PPAR-γ: PPAR-γ is a nuclear receptor that plays a crucial role in regulating adipogenesis and inflammation.[12][13] Activation of PPAR-γ can lead to the transrepression of pro-inflammatory genes, including those regulated by NF-κB. N-acyl amino acids have been identified as potential PPAR-γ ligands.

The following diagram illustrates this putative dual mechanism of action:

Putative_Anti_Inflammatory_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus IKK IKK Inflammatory_Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases PPARg PPAR-γ PPARg_n PPAR-γ PPARg->PPARg_n Translocates Compound 2-[(4-bromobenzoyl)amino] acetic acid Compound->IkB Inhibits Degradation Compound->PPARg Activates Pro_Inflammatory_Genes Pro-Inflammatory Gene Expression NFkB_n->Pro_Inflammatory_Genes Induces PPARg_n->Pro_Inflammatory_Genes Represses Anti_Inflammatory_Effect Anti-Inflammatory Effect

Caption: Putative dual anti-inflammatory mechanism of 2-[(4-bromobenzoyl)amino]acetic acid.

V. Future Directions and Conclusion

2-[(4-bromobenzoyl)amino]acetic acid represents a molecule with considerable, yet largely unexplored, potential. The synthetic route is straightforward, and its structural similarity to known bioactive N-acyl amino acids provides a strong rationale for further investigation. Future research should focus on the definitive experimental characterization of this compound, including the acquisition of high-resolution spectroscopic data. Furthermore, a thorough in vitro and in vivo evaluation of its biological activities is warranted to validate the hypothesized anti-inflammatory effects and to elucidate the precise molecular mechanisms at play. The insights gained from such studies could pave the way for the development of novel therapeutic agents for the treatment of inflammatory disorders.

References

  • NIST. Glycine, N-(4-bromobenzoyl)-, methyl ester. [Link]

  • Burstein, S. (2018). N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Molecular Pharmacology, 93(3), 228-238. [Link]

  • Di Marzo, V., & De Petrocellis, L. (2010). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. IUBMB Life, 62(8), 580-593. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • Avanti Polar Lipids. N-Acylglycine (NAGly). [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Blancas-Flores, G., et al. (2012). Glycine suppresses TNF-α-induced activation of NF-κB in differentiated 3T3-L1 adipocytes. European Journal of Pharmacology, 690(1-3), 244-251. [Link]

  • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684. [Link]

  • University of Wisconsin-Madison. NMR Data. [Link]

  • Baldwin, A. S. (2001). The transcription factor NF-κB and human disease. Journal of Clinical Investigation, 107(1), 3-6. [Link]

  • Lee, C. H. (2012). A novel small-molecule agonist of PPAR-γ potentiates an anti-inflammatory M2 glial phenotype. Neuropharmacology, 108, 31-41. [Link]

  • Carling, D. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Journal of Medicinal Chemistry, 62(6), 3043-3054. [Link]

  • Ahmadian, M., et al. (2013). Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects. International Journal of Molecular Sciences, 14(3), 5575-5593. [Link]

  • NIST. Acetic acid. [Link]

  • Yamauchi, T., et al. (2001). Antagonism of peroxisome proliferator-activated receptor gamma prevents high-fat diet-induced obesity in vivo. Journal of Clinical Investigation, 108(7), 1001-1013. [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. [Link]

  • Beula, G. M., et al. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis, 12(3), 176-178. [Link]

  • Ushiroda, K., et al. (2011). Development of a new class of benzoylpyrrole-based PPARα/γ activators. Bioorganic & Medicinal Chemistry Letters, 21(1), 220-224. [Link]

  • Tontonoz, P., & Spiegelman, B. M. (2008). Regulation of PPARgamma activity during adipogenesis. Annual Review of Biochemistry, 77, 289-312. [Link]

  • Fischer, G., et al. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics, 313(1-3), 39-49. [Link]

  • Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. [Link]

  • Cia-Varela, P., et al. (2021). PPAR Gamma: From Definition to Molecular Targets and Therapy of Lung Diseases. International Journal of Molecular Sciences, 22(2), 853. [Link]

  • Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy. [Link]

  • Beula, G. M., et al. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis, 12(3), 176-178. [Link]

  • A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. [Link]

  • FT-IR spectra of (a) glycine monomer and (b) poly-glycine polymer. [Link]

  • FTIR spectrum of-glycine crystal. [Link]

  • Method for synthesizing tetra-glycylglycine.
  • FT-IR spectrum of γ-glycine. [Link]

  • N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD. [Link]

  • PubChem. Benzyloxycarbonylglycine. [Link]

  • EPA/NIH Mass Spectral Data Base. [Link]

Sources

Foundational

CAS number for 2-[(4-bromobenzoyl)amino]acetic acid

An In-Depth Technical Guide to 2-[(4-bromobenzoyl)amino]acetic acid For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-[(4-bromobenzoyl)amino]aceti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-[(4-bromobenzoyl)amino]acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-[(4-bromobenzoyl)amino]acetic acid, a molecule of significant interest in medicinal chemistry and drug development. As a derivative of the simplest amino acid, glycine, this compound serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2] This document delves into its fundamental properties, synthesis, potential applications, and relevant experimental protocols, offering a valuable resource for professionals in the field.

Chemical Identity and Properties

2-[(4-bromobenzoyl)amino]acetic acid, also known by its synonyms N-(4-bromobenzoyl)glycine or 4-bromohippuric acid, is an acylated amino acid.[3] Its structure incorporates a glycine backbone N-acylated with a 4-bromobenzoyl group. This structural motif is a common feature in various biologically active molecules and offers numerous possibilities for chemical modification.[1]

CAS Number: 18815-75-3[3]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₈BrNO₃[3]
Molecular Weight 258.07 g/mol [3]
Boiling Point (Predicted) 473.4 ± 30.0 °C[3]
Density (Predicted) 1.642 ± 0.06 g/cm³[3]
pKa (Predicted) 3.43 ± 0.10[3]

Synthesis and Characterization

The synthesis of 2-[(4-bromobenzoyl)amino]acetic acid is typically achieved through the acylation of glycine. The Schotten-Baumann reaction is a classic and effective method for this transformation.[1] This involves the reaction of glycine with 4-bromobenzoyl chloride in an alkaline medium.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

Objective: To synthesize 2-[(4-bromobenzoyl)amino]acetic acid from glycine and 4-bromobenzoyl chloride.

Materials:

  • Glycine

  • 4-bromobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Preparation of Glycine Solution: Dissolve glycine (1 equivalent) in a 10% aqueous solution of sodium hydroxide in a beaker. Cool the solution in an ice bath with continuous stirring.

  • Acylation: Slowly add 4-bromobenzoyl chloride (1.1 equivalents) to the cold glycine solution while vigorously stirring. The temperature should be maintained below 5°C. Continue stirring for 30-45 minutes after the addition is complete.

  • Acidification: After the reaction period, check the pH of the solution. If it is alkaline, carefully add concentrated hydrochloric acid dropwise until the pH is acidic (pH 3-4), which will cause the product to precipitate.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product with cold distilled water to remove any unreacted starting materials and salts.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain pure 2-[(4-bromobenzoyl)amino]acetic acid.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the amide and carboxylic acid, N-H stretch).

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Melting Point Analysis: To assess the purity of the compound.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Glycine Glycine SchottenBaumann Schotten-Baumann Reaction (aq. NaOH, 0-5°C) Glycine->SchottenBaumann BromobenzoylChloride 4-bromobenzoyl chloride BromobenzoylChloride->SchottenBaumann Acidification Acidification (HCl) SchottenBaumann->Acidification Reaction Mixture Filtration Filtration Acidification->Filtration Precipitate Recrystallization Recrystallization Filtration->Recrystallization Crude Product FinalProduct 2-[(4-bromobenzoyl)amino]acetic acid Recrystallization->FinalProduct Purified Product

Caption: General workflow for the synthesis of 2-[(4-bromobenzoyl)amino]acetic acid.

Applications in Research and Drug Development

2-[(4-bromobenzoyl)amino]acetic acid is a valuable building block in the design and synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the combination of an amino acid core, which can interact with biological systems, and a halogenated aromatic ring, which can be further functionalized.

Potential Therapeutic Areas:

  • Antimicrobial Agents: The benzoyl glycine scaffold has been explored for the development of antibacterial compounds. The presence of a halogen, such as bromine, on the benzoyl ring can enhance antimicrobial activity.[1]

  • Anti-inflammatory Agents: N-acylglycines are structurally related to compounds with known anti-inflammatory properties. It is plausible that 2-[(4-bromobenzoyl)amino]acetic acid could serve as a lead structure for the development of novel anti-inflammatory drugs, potentially through the inhibition of enzymes like cyclooxygenase (COX).[2]

  • Enzyme Inhibitors: The structural features of this molecule make it a candidate for the design of enzyme inhibitors. For instance, derivatives of 2-[(4-bromobenzoyl)amino]acetic acid have been investigated as α-glucosidase inhibitors.[4]

  • Prodrug Development: The glycine moiety can be leveraged to improve the pharmacokinetic properties of a parent drug. Amino acid transporters in the body can facilitate the uptake of drugs that are conjugated to amino acids, potentially enhancing bioavailability and enabling targeted delivery.[5]

Conceptual Drug Discovery Pipeline

G cluster_scaffold Core Scaffold cluster_modification Chemical Modification cluster_screening Biological Screening cluster_development Preclinical Development Scaffold 2-[(4-bromobenzoyl)amino] acetic acid Modification Lead Optimization (e.g., Suzuki coupling, amide bond formation) Scaffold->Modification Diversification Screening In Vitro Assays (e.g., enzyme inhibition, -antimicrobial activity) Modification->Screening Compound Library Development In Vivo Studies (ADME/Tox) Screening->Development Hit Compounds

Caption: Role as a scaffold in a hypothetical drug discovery workflow.

Conclusion

2-[(4-bromobenzoyl)amino]acetic acid is a compound with considerable potential in the field of medicinal chemistry. Its straightforward synthesis and versatile chemical nature make it an attractive starting point for the development of new therapeutic agents. Further research into the biological activities of this molecule and its derivatives is warranted to fully explore its therapeutic potential.

References

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  • [No source available]
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  • Ghorbani, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6529. Retrieved from [Link]

  • Saddique, F.A., et al. (2021). Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][6][7]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. Molecules, 26(16), 4963. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). Synthesis of Benzoyl glycine and Anti-bacterial screening. Retrieved from [Link]

  • [No source available]
  • [No source available]
  • Ferreira, R. J., et al. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(11), 3329. Retrieved from [Link]

  • [No source available]
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Sources

Exploratory

Physical and chemical properties of N-(4-bromobenzoyl)glycine

An In-Depth Technical Guide to N-(4-bromobenzoyl)glycine: Physicochemical Properties, Synthesis, and Characterization Authored by Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(4-bromobenzoyl)glycine: Physicochemical Properties, Synthesis, and Characterization

Authored by Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of N-(4-bromobenzoyl)glycine, also known as 4-bromohippuric acid. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's core physical and chemical properties, outlines a robust synthesis protocol, and describes the analytical methodologies for its characterization. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific accuracy and practical applicability.

Introduction and Molecular Identity

N-(4-bromobenzoyl)glycine is a derivative of glycine, the simplest proteinogenic amino acid.[1] It belongs to the class of N-acyl amino acids, specifically as the brominated analogue of hippuric acid (N-benzoylglycine).[1] The structure consists of a 4-bromobenzoyl moiety attached to the nitrogen atom of glycine via an amide linkage. This modification significantly alters the physicochemical properties compared to the parent amino acid, increasing its lipophilicity and introducing the unique reactivity of an aryl halide. The presence of the electron-withdrawing bromine atom on the benzoyl ring is a feature known to enhance the biological activity in various classes of compounds.[1]

Key Identifiers:

  • Systematic Name: 2-(4-bromobenzamido)acetic acid

  • Common Names: N-(4-bromobenzoyl)glycine, 4-bromohippuric acid, p-bromohippuric acid

  • CAS Number: 18815-75-3[2][3]

  • Molecular Formula: C₉H₈BrNO₃[2]

  • Molecular Weight: 258.07 g/mol [2]

Physicochemical Properties

The properties of N-(4-bromobenzoyl)glycine are dictated by its three primary functional components: the carboxylic acid, the secondary amide, and the brominated aromatic ring.

Data Summary

The following table summarizes the key physical and chemical properties. While experimental data for some parameters are not widely published, reliable predictions can be made based on its structure and comparison with analogous compounds like 4-bromobenzoic acid and hippuric acid.

PropertyValue / ObservationRationale / Reference
Molecular Weight 258.07 g/mol Calculated from the molecular formula C₉H₈BrNO₃.[2]
Appearance Expected to be a white to off-white crystalline solid.Based on the appearance of its precursors and related compounds like 4-bromobenzoic acid and hippuric acid.[4][5]
Melting Point Predicted: >200 °CThe precursor, 4-bromobenzoic acid, has a high melting point of ~255 °C.[5][6][7] The addition of the glycine tail may lower it slightly, but the strong hydrogen bonding from the amide and carboxylic acid groups will keep it high.
Solubility - Water: Low to sparingly soluble.- Polar Organic Solvents: Soluble in ethanol, methanol, DMSO, DMF.The large, nonpolar bromobenzoyl group reduces aqueous solubility compared to glycine. It is expected to be soluble in polar organic solvents that can disrupt the hydrogen bonding network, similar to 4-bromobenzoic acid.[4][8][9]
Acidity (pKa) Predicted: ~3.6 - 3.8The pKa of the parent compound, hippuric acid, is ~3.6. The electron-withdrawing bromine atom at the para position is expected to have a minimal acid-strengthening effect on the distant carboxylic acid group.
LogP (Octanol/Water) Predicted: ~2.5 - 3.0The LogP of the precursor 4-bromobenzoic acid is 2.86.[10][11] The addition of the glycine moiety will slightly modulate this value, but the compound remains significantly lipophilic.

Chemical Properties and Reactivity

The reactivity of N-(4-bromobenzoyl)glycine is a composite of its constituent functional groups.

  • Carboxylic Acid Group: This group is acidic and will readily deprotonate in the presence of a base to form a carboxylate salt.[12] It can undergo standard reactions such as esterification (e.g., with an alcohol under acidic conditions) and conversion to an acid chloride (e.g., with thionyl chloride), providing a handle for further derivatization.

  • Amide Group: The amide bond is planar and stable due to resonance. It is generally resistant to hydrolysis but can be cleaved under strong acidic or basic conditions at elevated temperatures. The N-H proton is weakly acidic.

  • Brominated Aromatic Ring: The bromine atom deactivates the aromatic ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions (relative to itself). More importantly, the C-Br bond serves as a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the attachment of various aryl, alkyl, or amino groups. This feature makes N-(4-bromobenzoyl)glycine a valuable building block in medicinal chemistry.

Synthesis Protocol: The Schotten-Baumann Reaction

The most direct and reliable method for synthesizing N-(4-bromobenzoyl)glycine is the Schotten-Baumann reaction.[1][13][14] This method involves the acylation of an amine (glycine) with an acid chloride (4-bromobenzoyl chloride) under aqueous alkaline conditions.[15][16] The base serves the critical roles of deprotonating the amino group to increase its nucleophilicity and neutralizing the HCl byproduct generated during the reaction.[15]

Reaction Scheme

Caption: Schotten-Baumann synthesis of N-(4-bromobenzoyl)glycine.

Step-by-Step Experimental Protocol
  • Preparation: In a flask equipped with a magnetic stirrer, dissolve glycine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.2 eq.). Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition: In a separate vessel, dissolve 4-bromobenzoyl chloride (1.05 eq.) in a water-immiscible organic solvent like dichloromethane or diethyl ether.[15] Add this solution dropwise to the cold, stirring glycine solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Work-up (Phase Separation): Transfer the reaction mixture to a separatory funnel. Remove and discard the organic layer.

  • Precipitation: Cool the remaining aqueous layer in an ice bath and acidify it slowly with concentrated HCl until the pH is approximately 2. A white precipitate of N-(4-bromobenzoyl)glycine should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. The expected chemical shifts (in DMSO-d₆) are detailed below.

Proton (¹H) AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
-COOH12.5 - 13.0broad singlet1HThe carboxylic acid proton is highly deshielded and often broad due to hydrogen exchange.
-NH-8.8 - 9.2triplet1HThe amide proton is deshielded and coupled to the adjacent -CH₂- group.
Ar-H (ortho to C=O)~7.8doublet2HThese aromatic protons are deshielded by the adjacent carbonyl group.
Ar-H (ortho to Br)~7.7doublet2HThese aromatic protons are in a slightly different chemical environment due to the bromine substituent.
-CH₂-~3.9doublet2HThe methylene protons are adjacent to the carbonyl and amide groups and are coupled to the amide N-H.
Carbon (¹³C) AssignmentPredicted δ (ppm)Rationale
-C=O (Carboxylic Acid)~171Typical chemical shift for a carboxylic acid carbon.
-C=O (Amide)~166Typical chemical shift for a secondary amide carbonyl carbon.
Ar-C (ipso to C=O)~133The quaternary carbon attached to the carbonyl group.
Ar-CH (ortho to Br)~132Aromatic CH carbons adjacent to the bromine atom.
Ar-CH (ortho to C=O)~130Aromatic CH carbons adjacent to the carbonyl group.
Ar-C (ipso to Br)~126The quaternary carbon attached to the bromine atom, shielded by the halogen.
-CH₂-~41The aliphatic methylene carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H StretchAmide
3300 - 2500O-H Stretch (broad)Carboxylic Acid
~1730 - 1700C=O StretchCarboxylic Acid
~1650 - 1630C=O Stretch (Amide I band)Amide
~1550 - 1530N-H Bend (Amide II band)Amide
~1600, ~1480C=C StretchAromatic Ring
~1250 - 1200C-O StretchCarboxylic Acid
~1070 - 1010C-Br StretchAryl Bromide
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion: For C₉H₈BrNO₃, the mass spectrometer should detect isotopic peaks corresponding to the presence of bromine's two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.

    • [M+H]⁺ (for ESI⁺): m/z 257.97 and 259.97

  • Key Fragmentation Pattern: A characteristic fragmentation would be the cleavage of the amide bond (alpha-cleavage), leading to the formation of the 4-bromobenzoyl cation at m/z 183/185.

Integrated Experimental Workflow

The overall process from synthesis to final validation follows a logical and self-validating sequence, ensuring the integrity of the final product.

Caption: Workflow from Synthesis to Characterization.

References

  • Aihuawei. CAS 18815-75-3. [Link]

  • Atomax Chemicals Co., Ltd. ChemBuyersGuide.com. [Link]

  • Frontiers in Molecular Biosciences. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. [Link]

  • ResearchGate. The synthesis, properties, and applications of N-acyl-α-aminoacids. [Link]

  • ACS Publications. THE SYNTHESIS AND REACTIONS OF N-ACYL THIOL AMINO ACIDS. [Link]

  • Cambridge University Press. Schotten-Baumann Reaction. [Link]

  • The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). [Link]

  • Wikipedia. Dehydroalanine. [Link]

  • YouTube. General Reactivity of Amino Acids. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Synthesis of Benzoyl glycine and Anti-bacterial screening. [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]

  • Quora. What is the Schottan-Baumann reaction?. [Link]

  • PMC - NIH. Regulation of glycine metabolism.... [Link]

  • ChemSrc. 4-Bromobenzoic acid. [Link]

  • BMRB. bmse000089 Glycine. [Link]

  • PubChem. 4-Bromobenzoic acid. [Link]

  • PubMed. Infrared Spectroscopic Studies of Protein Formulations Containing Glycine. [Link]

  • PubMed. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine.... [Link]

  • ScienceDirect. The FT-IR spectra of glycine and glycylglycine zwitterions.... [Link]

  • Asian Journal of Chemistry. Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. [Link]

  • PubMed. Vibrational spectrum of glycine molecule. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • PubMed. Tracing the Nitrogen Metabolites of Glycine Using (15)N-glycine and Mass Spectrometry. [Link]

  • PMC - NIH. Use of a single glycine residue to determine the tilt and orientation of a transmembrane helix.... [Link]

  • PubMed. Integrated Molar Absorptivity of Mid- and Far-Infrared Spectra of Glycine.... [Link]

  • PubMed. Novel endogenous N-acyl glycines identification and characterization. [Link]

  • ChemSynthesis. 4-bromobenzoic acid - 586-76-5. [Link]

  • ResearchGate. Filtering signals in A . 1 H NMR spectroscopy of glycine residues in.... [Link]

Sources

Foundational

Technical Deep Dive: Mass Spectrometric Characterization of N-(4-Bromobenzoyl)glycine

Introduction & Structural Logic N-(4-Bromobenzoyl)glycine , also known as 4-bromohippuric acid , is a glycine conjugate of 4-bromobenzoic acid. In drug development and toxicology, it serves as a critical biomarker for th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Logic

N-(4-Bromobenzoyl)glycine , also known as 4-bromohippuric acid , is a glycine conjugate of 4-bromobenzoic acid. In drug development and toxicology, it serves as a critical biomarker for the metabolism of halogenated aromatics. Its formation follows the Phase II metabolic pathway where xenobiotic carboxylic acids are conjugated with glycine within the mitochondrial matrix, catalyzed by glycine N-acyltransferase.

From a mass spectrometry perspective, this molecule presents a unique "fingerprint" due to the interplay between the labile amide bond, the ionizable carboxylic acid, and the distinct isotopic signature of bromine.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  256.9687 Da
    
  • Molecular Structure: A 4-bromophenyl ring attached to a carbonyl, linked via an amide bond to a glycine moiety.

The Isotopic Signature: The "Bromine Doublet"

The most definitive feature in the mass spectrum of N-(4-bromobenzoyl)glycine is the isotopic abundance of bromine. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine exists as two stable isotopes,


 and 

, in an approximate 1:1 ratio (50.69% vs 49.31%).

Diagnostic Criterion: Any mass spectrum attributed to this compound must exhibit a doublet pattern for the molecular ion and any fragment containing the aromatic ring.

  • Peak M: Represents the

    
     isotopologue.[1][2]
    
  • Peak M+2: Represents the

    
     isotopologue.[1]
    
  • Intensity Ratio: The height of M and M+2 should be approximately equal. Significant deviation (>10%) suggests interference or co-elution.

Ionization Strategies & Fragmentation Mechanics[1][9][10]

A. Electrospray Ionization (ESI) - Negative Mode (Preferred)

Due to the carboxylic acid moiety (


), negative mode ESI provides superior sensitivity and lower background noise compared to positive mode.

Primary Pathway (Collision-Induced Dissociation - CID):

  • Deprotonation: Formation of the precursor ion

    
    .
    
  • Decarboxylation: Loss of

    
     (44 Da) from the glycine terminus.
    
  • Amide Hydrolysis: Cleavage of the amide bond yielding the 4-bromobenzoate anion.

Graphviz Diagram: ESI(-) Fragmentation Pathway

ESI_Fragmentation Parent Precursor [M-H]- m/z 256 / 258 Inter Intermediate [M-H-CO2]- m/z 212 / 214 Parent->Inter - CO2 (44 Da) Product Product Ion [4-Bromobenzoate]- m/z 199 / 201 Parent->Product Direct Amide Cleavage - Glycine (57 Da) Inter->Product - C2H4N (42 Da) Glycine Neutral Loss Glycine Residue

Caption: Proposed ESI(-) fragmentation pathway showing the characteristic bromine doublet retention in daughter ions.

B. Electrospray Ionization (ESI) - Positive Mode

While less sensitive for the free acid, positive mode is useful if the molecule is esterified or analyzed alongside basic drugs.

  • Precursor:

    
     at m/z 258 / 260.
    
  • Primary Fragment: Cleavage of the amide bond generates the 4-bromobenzoyl cation (acylium ion) at m/z 183 / 185. This is a classic "a-type" cleavage relative to the carbonyl.

C. GC-MS (Electron Impact)

N-(4-bromobenzoyl)glycine is non-volatile and polar. Direct GC-MS analysis will lead to thermal degradation. Derivatization is mandatory.

  • Protocol: Trimethylsilylation (TMS) using BSTFA + 1% TMCS.

  • Analyte: N-(4-bromobenzoyl)glycine-di-TMS (Carboxyl-TMS and Amide-N-TMS).

  • Fragmentation:

    • Molecular Ion (

      
      ):  Weak intensity.
      
    • [M-15]: Loss of methyl group from TMS.

    • Base Peak: Often m/z 73 (TMS group) or m/z 183/185 (Bromobenzoyl cation).

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for the quantification of 4-bromohippuric acid in biological plasma, ensuring "Self-Validating" integrity via isotopic ratio checks.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot

    
     plasma into a 1.5 mL centrifuge tube.
    
  • Add

    
     cold Acetonitrile (containing 0.1% Formic Acid). Reason: Precipitates proteins while maintaining acidic pH to keep the analyte in solution.
    
  • Vortex for 30s; Centrifuge at 10,000 x g for 10 min at

    
    .
    
  • Transfer supernatant to LC vial.

Step 2: LC-MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Reason: The bromine atom increases lipophilicity compared to hippuric acid, requiring higher organic content for elution.

  • Flow Rate: 0.4 mL/min.

Step 3: MS Source Settings (ESI Negative)
  • Spray Voltage: -2500 V to -3000 V.

  • Capillary Temp:

    
    .
    
  • Sheath Gas: 35-45 arb units.

Graphviz Diagram: Analytical Workflow

Workflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep Sep LC Separation (C18 Column) Prep->Sep Ion ESI Source (-) Generation of [M-H]- Sep->Ion Detect MS/MS Detection MRM Mode Ion->Detect QC QC Check Isotope Ratio ~1.0 Detect->QC Validation

Caption: Step-by-step analytical workflow with integrated Quality Control check.

Data Interpretation & Ion Table

The following table summarizes the key ions expected in Negative Mode ESI. Use these transitions for Multiple Reaction Monitoring (MRM).

Ion Identitym/z (

)
m/z (

)
Origin/MechanismCollision Energy (eV)
Precursor [M-H]- 255.96 257.96 Deprotonation of COOHN/A
Fragment 1 211.97213.97Loss of

(44 Da)
10 - 15
Fragment 2 198.94200.944-Bromobenzoate (Amide cleavage)20 - 25
Fragment 3 79 / 8179 / 81Bromide ion (

)
> 40 (High Energy)

Note on Fragment 3: At very high collision energies, the aromatic-bromine bond can break, yielding the bromide anion. This is non-specific but confirms the presence of halogen.

References

  • NIST Mass Spectrometry Data Center. (2023). Isotopic Compositions of the Elements. National Institute of Standards and Technology. [Link]

  • Wishart, D. S., et al. (2018). HMDB 4.0: The Human Metabolome Database for 2018. Nucleic Acids Research. (Source for Hippuric Acid fragmentation patterns).[3] [Link]

  • Holčapek, M., et al. (2010). Mass Spectrometry of Organic Compounds.[4][5] In Handbook of Spectroscopy. Wiley-VCH. (General reference for ESI fragmentation of amides and acids). [Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Applications of 2-[(4-Bromobenzoyl)amino]acetic Acid

Abstract This technical guide provides a comprehensive exploration of the potential therapeutic applications of 2-[(4-bromobenzoyl)amino]acetic acid, a molecule also known as 4-bromohippuric acid. While direct therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic applications of 2-[(4-bromobenzoyl)amino]acetic acid, a molecule also known as 4-bromohippuric acid. While direct therapeutic data for this specific compound is limited, its structural characteristics and relationship to well-established pharmacologically active agents suggest several promising avenues for investigation. This document synthesizes information on its chemical properties, plausible mechanisms of action inferred from related compounds, and detailed experimental protocols for future research. The primary audience for this guide includes researchers in drug discovery, medicinal chemists, and pharmacologists interested in developing novel therapeutic agents.

Introduction and Molecular Overview

2-[(4-bromobenzoyl)amino]acetic acid belongs to the N-acyl-amino acid class of compounds. It is structurally characterized by a 4-bromobenzoyl group attached to the nitrogen of a glycine molecule.

Molecular Structure:

  • IUPAC Name: 2-[(4-bromobenzoyl)amino]acetic acid

  • Synonyms: 4-Bromohippuric acid, N-(4-Bromobenzoyl)glycine

  • Molecular Formula: C₉H₈BrNO₃

  • Molecular Weight: 258.07 g/mol

The presence of the brominated aromatic ring and the amino acid moiety suggests potential interactions with biological targets involved in inflammation and metabolic regulation. The 4-bromobenzoic acid component is a common building block in the synthesis of various pharmaceuticals, including antibacterial and anti-inflammatory drugs[1].

Inferred Mechanisms of Action and Therapeutic Potential

Direct studies on the mechanism of action of 2-[(4-bromobenzoyl)amino]acetic acid are not extensively documented in publicly available literature. However, by examining its structural analogs, we can infer potential biological activities.

Anti-inflammatory Properties

A closely related compound, [2-Amino-3-(4-bromobenzoyl)phenyl]acetic acid, is a known key intermediate in the synthesis of Bromfenac, a potent nonsteroidal anti-inflammatory drug (NSAID). Bromfenac exerts its effect by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which are crucial in the inflammatory cascade. While 2-[(4-bromobenzoyl)amino]acetic acid is not Bromfenac, their structural similarities suggest that it may also possess anti-inflammatory properties, potentially through COX inhibition.

Proposed Signaling Pathway: COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Molecule 2-[(4-bromobenzoyl)amino]acetic acid (Hypothesized Inhibitor) Molecule->COX_Enzymes Inhibition Synthesis_Workflow cluster_reactants Reactants cluster_process Process Glycine Glycine Reaction Schotten-Baumann Reaction Glycine->Reaction Bromobenzoyl_Chloride 4-Bromobenzoyl Chloride Bromobenzoyl_Chloride->Reaction Base Sodium Bicarbonate Base->Reaction Acidification Acidification (HCl) Reaction->Acidification Filtration Vacuum Filtration Acidification->Filtration Purification Recrystallization Filtration->Purification Product Pure 2-[(4-bromobenzoyl)amino]acetic acid Purification->Product

Caption: General workflow for the synthesis of 2-[(4-bromobenzoyl)amino]acetic acid.

Recommended Experimental Protocols for Therapeutic Screening

To validate the hypothesized therapeutic applications, a series of in vitro and in vivo assays are recommended.

In Vitro Anti-inflammatory Assays

Objective: To determine the inhibitory effect of 2-[(4-bromobenzoyl)amino]acetic acid on COX-1 and COX-2 enzymes.

Protocol: COX Inhibitor Screening Assay

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with co-factors).

  • Compound Preparation: Prepare a stock solution of 2-[(4-bromobenzoyl)amino]acetic acid in DMSO and create serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Parameter Description
EnzymesRecombinant human COX-1 and COX-2
SubstrateArachidonic Acid
Test Compound2-[(4-bromobenzoyl)amino]acetic acid
Positive ControlsSC-560 (COX-1), Celecoxib (COX-2)
Detection MethodPGE2 ELISA
EndpointIC₅₀ Value
In Vitro Antidiabetic Assays

Objective: To evaluate the inhibitory activity of 2-[(4-bromobenzoyl)amino]acetic acid against α-glucosidase.

Protocol: α-Glucosidase Inhibition Assay

  • Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

  • Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same buffer.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution and the test compound or a known inhibitor (e.g., acarbose) as a positive control.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate for 20 minutes at 37°C.

    • Stop the reaction by adding sodium carbonate solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Parameter Description
Enzymeα-Glucosidase (Saccharomyces cerevisiae)
Substratep-Nitrophenyl-α-D-glucopyranoside (pNPG)
Test Compound2-[(4-bromobenzoyl)amino]acetic acid
Positive ControlAcarbose
Detection MethodSpectrophotometry (405 nm)
EndpointIC₅₀ Value

Future Directions and Conclusion

The preliminary analysis presented in this guide suggests that 2-[(4-bromobenzoyl)amino]acetic acid is a molecule of interest for further therapeutic investigation. Its structural relationship to known anti-inflammatory agents and its presence as a key moiety in compounds with antidiabetic properties warrant a systematic evaluation of its biological activities.

The proposed experimental protocols provide a clear path forward for researchers to elucidate the therapeutic potential of this compound. Future studies should also focus on its pharmacokinetic and toxicological profiles to assess its suitability as a drug candidate. Structure-activity relationship (SAR) studies, involving modifications to the benzoyl ring and the amino acid component, could lead to the discovery of more potent and selective therapeutic agents.

While this guide is based on inferences from related compounds, it provides a solid, scientifically-grounded framework for initiating research into the therapeutic applications of 2-[(4-bromobenzoyl)amino]acetic acid.

References

  • MDPI. (Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e]t[2][3]hiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach). ([Link])

  • Artis Biotech. (4-Bromobenzoic acid | High-Quality Pharmaceutical Reference Standard). ([Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-[(4-Bromobenzoyl)amino]acetic Acid (4-Bromohippuric Acid)

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-[(4-bromobenzoyl)amino]acetic acid , commonly known as 4-bromohippuric acid . This compound serves as a critical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-[(4-bromobenzoyl)amino]acetic acid , commonly known as 4-bromohippuric acid . This compound serves as a critical intermediate in peptidomimetic synthesis and is frequently used as a conjugation model in metabolic stability studies.

The method utilizes a modified Schotten-Baumann reaction , coupling glycine with 4-bromobenzoyl chloride under aqueous basic conditions. This guide prioritizes high purity (>98%) and reproducibility, addressing common pitfalls such as acyl chloride hydrolysis and product occlusion.

Chemical Strategy & Mechanism[1][2]

The Schotten-Baumann Principle

The synthesis relies on the nucleophilic acyl substitution of an acid chloride by an amine.[1] Because glycine exists as a zwitterion (


) at neutral pH, the amino group is protonated and non-nucleophilic.

To activate the amine, the reaction is conducted in a basic medium (NaOH).[1] The base serves two critical functions:

  • Deprotonation: Converts the ammonium group (

    
    ) to a free amine (
    
    
    
    ), enabling nucleophilic attack.
  • Neutralization: Scavenges the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the unreacted amine.

Key Mechanistic Insight: The reaction rate of the amine with the acyl chloride is significantly faster than the hydrolysis of the acyl chloride by water, provided the temperature is kept low (0–5°C).

Reaction Scheme Visualization

ReactionMechanism Glycine Glycine (Zwitterion) Glycinate Sodium Glycinate (Nucleophile) Glycine->Glycinate Deprotonation (pH > 10) Base NaOH (Base) Base->Glycinate Intermediate Tetrahedral Intermediate Glycinate->Intermediate Nucleophilic Attack AcylCl 4-Bromobenzoyl Chloride AcylCl->Intermediate ProductSalt Product (Sodium Salt) Intermediate->ProductSalt Elimination of Cl- FinalProduct 4-Bromohippuric Acid ProductSalt->FinalProduct Acidification (pH < 2) HCl HCl (Precipitation) HCl->FinalProduct

Figure 1: Mechanistic pathway for the Schotten-Baumann synthesis of 4-bromohippuric acid.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[2][3][4]Role
Glycine 75.071.0Nucleophile
4-Bromobenzoyl chloride 219.461.1Electrophile
Sodium Hydroxide (10%) 40.002.2Base/Solvent
Hydrochloric Acid (Conc.) 36.46ExcessAcidification
Ethanol (95%) --Recrystallization

Safety Note: 4-Bromobenzoyl chloride is a lachrymator and corrosive. All operations involving this reagent must be performed in a fume hood.

Step-by-Step Procedure
Phase A: Preparation of the Nucleophile
  • In a 250 mL round-bottom flask, dissolve Glycine (3.75 g, 50 mmol) in 10% NaOH solution (40 mL) .

  • Ensure complete dissolution.[4] The solution should be clear and colorless.

  • Place the flask in an ice-water bath and cool the internal temperature to 0–5°C .

    • Why: Cooling minimizes the competing hydrolysis of the acid chloride.

Phase B: The Acylation Reaction
  • Measure 4-Bromobenzoyl chloride (12.1 g, 55 mmol) . If solid, dissolve in a minimal amount of dichloromethane (DCM) or add as a finely divided powder.

    • Note: Adding as a neat liquid/solid is preferred for "Green" protocols, but DCM helps if the chloride is chunky.

  • Add the acid chloride dropwise (or in small portions) to the stirred glycine solution over 30 minutes.

  • Simultaneously , monitor the pH. If the pH drops below 9, add supplementary 10% NaOH to maintain alkalinity.

  • Once addition is complete, remove the ice bath and cap the flask.

  • Stir vigorously at room temperature for 45–60 minutes .

    • Check: The smell of the acid chloride should disappear.

Phase C: Isolation & Workup
  • If any insoluble solids (unreacted acid chloride) remain, filter the solution through a glass frit.

  • Transfer the clear filtrate to a beaker containing crushed ice (approx. 50 g) .

  • Slowly add Concentrated HCl with stirring until the mixture is strongly acidic (pH 1–2).

  • A thick white precipitate of crude 4-bromohippuric acid will form immediately.

  • Allow the suspension to stand for 15 minutes to ensure complete precipitation.

  • Filter via vacuum filtration (Buchner funnel).[5] Wash the filter cake with cold water (2 x 20 mL) to remove excess salts (NaCl).

  • Wash the cake with a small portion of non-polar solvent (e.g., pentane or diethyl ether) to remove any traces of 4-bromobenzoic acid (hydrolysis byproduct).

Phase D: Purification (Recrystallization)[2][4][6]
  • Transfer the crude solid to an Erlenmeyer flask.

  • Dissolve in a minimum amount of boiling Ethanol/Water (1:3 v/v) .

    • Protocol: Add hot ethanol to dissolve, then add hot water until turbidity just appears, then add a drop of ethanol to clear.

  • Allow to cool slowly to room temperature, then place in an ice bath.

  • Collect the white crystalline needles by filtration.[4]

  • Dry in a vacuum oven at 50°C for 4 hours.

Process Workflow

Workflow Start Start: Glycine + NaOH Cool Cool to 0-5°C Start->Cool Add Add 4-Bromobenzoyl Chloride (Maintain pH > 9) Cool->Add React Stir at RT (1 hr) Add->React Filter1 Filter Insoluble Impurities (If necessary) React->Filter1 Acidify Acidify with HCl (pH < 2) Precipitate Product Filter1->Acidify Filter2 Vacuum Filtration Acidify->Filter2 Wash Wash: Cold Water & Ether Filter2->Wash Recryst Recrystallize (EtOH/H2O) Wash->Recryst Final Pure 4-Bromohippuric Acid Recryst->Final

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

To validate the synthesis, compare your data against the following expected parameters.

Physical Properties[7]
  • Appearance: White crystalline needles.[4][6]

  • Melting Point: Expected range 165–170°C (Note: Literature values vary based on solvent; compare to unsubstituted Hippuric acid at 187°C).

  • Solubility: Soluble in ethanol, DMSO, and dilute base. Sparingly soluble in cold water.

Spectroscopy (Expected Data)
  • 
    -NMR (DMSO-d6, 400 MHz): 
    
    • 
       12.6 (s, 1H, -COOH)
      
    • 
       8.9 (t, 1H, -NH-)
      
    • 
       7.85 (d, 2H, Ar-H ortho to C=O)
      
    • 
       7.70 (d, 2H, Ar-H ortho to Br)
      
    • 
       3.95 (d, 2H, -CH2-)
      
  • IR (ATR):

    • 3300 cm

      
       (N-H stretch)
      
    • 1720 cm

      
       (C=O acid)
      
    • 1640 cm

      
       (C=O amide)
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acyl ChlorideEnsure temperature is <5°C during addition. Add reagent slower.
Oily Product Incomplete CrystallizationScratch the flask glass.[7] Re-heat and add slightly more water to increase saturation.
Impurity (Acid) 4-Bromobenzoic acid contaminationWash the crude solid with diethyl ether or DCM (the amide is insoluble, the acid is soluble).
pH Drift Insufficient BaseUse a pH meter during addition. The reaction consumes base; maintain excess.

References

  • Organic Syntheses. "Hippuric Acid." Org.[8] Synth.1932 , 12, 40; Coll. Vol.2 , 328. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21885494, 2-Amino-2-[3-(4-bromobenzoyl)phenyl]acetic acid (Related Structure)." PubChem. [Link][9]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989; pp 916-918. (Standard reference for Schotten-Baumann protocols).
  • Ingold, C. K. "Structure and Mechanism in Organic Chemistry." Cornell University Press, 1953. (Foundational text for nucleophilic acyl substitution mechanisms).

Sources

Application

Application Note: High-Purity Synthesis of N-(4-Bromobenzoyl)glycine (4-Bromohippuric Acid)

Executive Summary This application note details a robust, scalable protocol for the synthesis of N-(4-bromobenzoyl)glycine (CAS: 18815-75-3), a critical intermediate in peptidomimetic drug design and a substrate for enzy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-(4-bromobenzoyl)glycine (CAS: 18815-75-3), a critical intermediate in peptidomimetic drug design and a substrate for enzymatic assays involving peptidylglycine


-hydroxylating monooxygenase (PHM).

Unlike generic protocols, this method utilizes an optimized Schotten-Baumann acylation under strictly controlled pH conditions to minimize hydrolysis of the acyl chloride precursor. This approach ensures high yield (>85%) and purity suitable for crystallographic or enzymatic studies without the need for chromatographic purification.

Reaction Mechanism & Strategic Rationale

The Schotten-Baumann Principle

The synthesis relies on the nucleophilic attack of the glycine amino group on the carbonyl carbon of 4-bromobenzoyl chloride. The reaction is biphasic or aqueous-homogeneous depending on solvent choice, but the critical factor is the competition between aminolysis (desired) and hydrolysis (side reaction) .

  • Base Role: Sodium hydroxide acts as a proton scavenger. It neutralizes the HCl byproduct, preventing the protonation of the glycine amine (

    
    ). Only the unprotonated amine is nucleophilic.
    
  • pH Control: Maintaining pH > 10 is essential to keep glycine nucleophilic, but excessive alkalinity (pH > 12) accelerates the hydrolysis of the acid chloride.

  • Temperature: Low temperature (

    
    ) favors the kinetic amide formation over the thermodynamic hydrolysis product.
    
Reaction Scheme Visualization

ReactionPathway Glycine Glycine (Nucleophile) Inter Tetrahedral Intermediate Glycine->Inter Nucleophilic Attack (aq. NaOH) BenzoylCl 4-Bromobenzoyl Chloride BenzoylCl->Inter Electrophile Product N-(4-Bromobenzoyl)glycine (Target) Inter->Product Elimination of Cl- Waste NaCl + H2O Inter->Waste Byproducts

Figure 1: Mechanistic pathway of the Schotten-Baumann acylation utilized in this protocol.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1][2]PurityRole
Glycine 56-40-61.1>99%Nucleophile
4-Bromobenzoyl chloride 586-75-41.0>98%Electrophile
Sodium Hydroxide (NaOH) 1310-73-22.210% (aq)Base/Catalyst
Hydrochloric Acid (HCl) 7647-01-0N/A6MPrecipitating Agent
Ethanol 64-17-5N/A95%Recrystallization
Equipment
  • Reaction Vessel: 250 mL 3-neck round-bottom flask (RBF).

  • Temperature Control: Ice-water bath (

    
    ).
    
  • Agitation: Overhead mechanical stirrer (preferred over magnetic for slurry handling).

  • Filtration: Büchner funnel with vacuum trap.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Nucleophile
  • Dissolution: In the 250 mL RBF, dissolve Glycine (8.25 g, 110 mmol) in 10% NaOH solution (50 mL) .

  • Cooling: Place the flask in an ice bath and stir until the internal temperature reaches < 5°C .

    • Note: Ensure the solution is clear. If glycine does not dissolve completely, the initial pH may be too low.

Phase 2: Controlled Acylation
  • Addition: Add 4-Bromobenzoyl chloride (21.95 g, 100 mmol) dropwise or in small solid portions over 30 minutes.

    • Critical Control Point: Vigorous stirring is mandatory. If the acid chloride is solid, grind it to a fine powder before addition to increase surface area.

  • Reaction: Maintain the temperature at 0–5°C for 1 hour, then allow the mixture to warm to room temperature (20–25°C) and stir for an additional 2 hours.

    • Validation: The reaction mixture should remain alkaline (pH > 9). If the pH drops (checked via litmus), add small aliquots of 10% NaOH to maintain basicity.

Phase 3: Workup and Isolation
  • Clarification: If any unreacted acid chloride remains (visible as oil droplets or solid chunks), filter the basic solution through a glass frit or Celite pad.

  • Precipitation: Transfer the clear filtrate to a beaker containing crushed ice. Slowly add 6M HCl with stirring until the pH reaches 1–2 .

    • Observation: A thick white precipitate of N-(4-bromobenzoyl)glycine will form immediately.

  • Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) to remove residual NaCl and HCl.

    • Safety: The filtrate is acidic; neutralize before disposal.

Phase 4: Purification (Recrystallization)
  • Solvent System: Dissolve the crude wet cake in a minimum amount of boiling Ethanol (95%) .

  • Crystallization: Once dissolved, add hot water dropwise until slight turbidity persists. Clarify with a drop of ethanol if needed, then allow to cool slowly to room temperature, followed by refrigeration at 4°C.

  • Drying: Filter the crystals and dry in a vacuum oven at 50°C for 6 hours.

Workflow Diagram

Workflow Start Start: Glycine + 10% NaOH Acylation Add 4-Bromobenzoyl Chloride (0°C, pH > 10) Start->Acylation Check Check pH (Maintain Basic) Acylation->Check Check->Acylation Adjust pH Precip Acidify with HCl (pH 1-2) Check->Precip Complete Filter Vacuum Filtration & Water Wash Precip->Filter Recryst Recrystallize (Ethanol/Water) Filter->Recryst Final Pure N-(4-Bromobenzoyl)glycine Recryst->Final

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Characterization & Quality Control

The following data parameters validate the identity and purity of the synthesized compound.

Physicochemical Properties
ParameterValueMethod
Appearance White crystalline powderVisual Inspection
Yield 85–92%Gravimetric
Melting Point 195–197 °CCapillary Method [1]
Solubility Soluble in Ethanol, DMSO; Insoluble in WaterSolubility Test
Spectroscopic Validation (NMR)

H NMR (400 MHz, DMSO-

):
  • 
     12.65 (s, 1H, -COOH ) – Broad singlet, exchangeable.
    
  • 
     8.90 (t, 
    
    
    
    Hz, 1H, -NH -) – Amide proton.
  • 
     7.85 (d, 
    
    
    
    Hz, 2H, Ar-H ) – Ortho to carbonyl.
  • 
     7.70 (d, 
    
    
    
    Hz, 2H, Ar-H ) – Ortho to bromine.
  • 
     3.95 (d, 
    
    
    
    Hz, 2H, -CH
    
    
    -) – Glycine methylene.

Interpretation: The characteristic triplet at 8.90 ppm confirms amide bond formation. The AA'BB' pattern in the aromatic region (7.70–7.85 ppm) confirms the para-substitution [2].

Safety & Handling

  • 4-Bromobenzoyl Chloride: Corrosive and lachrymator. Handle only in a fume hood. Wear chemical-resistant gloves (Nitrile) and eye protection.

  • Sodium Hydroxide: Caustic. Causes severe skin burns.

  • Waste Disposal: Aqueous filtrates should be neutralized before disposal. Organic solvents (ethanol) must be disposed of in non-halogenated organic waste containers.

References

  • Haji, J. A., et al. (2020). Design, synthesis and molecular docking study of novel bis-oxazolone derivatives. ResearchGate.

  • National Institute of Standards and Technology (NIST). Glycine, N-(4-bromobenzoyl)-, methyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69.

  • Organic Syntheses Board of Editors. General methods for Schotten-Baumann acylation. Organic Syntheses.

  • PubChem.[3] N-(4-Chlorobenzoyl)glycine (Analogous Structure Data). National Library of Medicine.

Sources

Method

Application Note &amp; Protocol: High-Purity Recrystallization of N-(4-bromobenzoyl)glycine

Abstract This document provides a comprehensive guide and a robust protocol for the purification of N-(4-bromobenzoyl)glycine, a key intermediate in synthetic organic chemistry and drug development. Recrystallization is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and a robust protocol for the purification of N-(4-bromobenzoyl)glycine, a key intermediate in synthetic organic chemistry and drug development. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. This guide elucidates the fundamental principles of recrystallization, provides a detailed rationale for solvent selection based on the molecular structure of N-(4-bromobenzoyl)glycine, and presents a step-by-step protocol for achieving high purity. The protocol is designed to be self-validating through the inclusion of purity assessment metrics, ensuring its reliability for researchers and drug development professionals.

The Principle of Recrystallization

Recrystallization is the gold standard for purifying nonvolatile crystalline solids.[1] The process leverages the principle that the solubility of most solids in a given solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at the solvent's boiling point.[2]

The core methodology involves:

  • Dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution.

  • Cooling the solution slowly , which decreases the solubility of the target compound, causing it to crystallize out of the solution.

  • Excluding impurities , which are typically present in much lower concentrations and thus remain dissolved in the cold solvent (the "mother liquor").

  • Isolating the purified crystals by filtration, followed by washing and drying.[1]

The success of this technique hinges on the careful selection of a solvent or solvent system, a process governed by the chemical structure of the solute.

Physicochemical Properties & Solvent Selection Rationale

Understanding the molecular structure of N-(4-bromobenzoyl)glycine is paramount for selecting an appropriate recrystallization solvent.

Molecular Structure:

  • Aromatic Moiety: The 4-bromobenzoyl group is relatively nonpolar and hydrophobic.

  • Amide Linkage: The -C(=O)NH- group is polar and capable of hydrogen bonding.

  • Carboxylic Acid: The -COOH group is highly polar and a strong hydrogen bond donor and acceptor.

This amphiphilic nature—possessing both polar and nonpolar regions—dictates its solubility. It is unlikely to be soluble in purely nonpolar solvents (e.g., hexane) or highly polar solvents like water alone at neutral pH. A solvent system that can solvate both the nonpolar aromatic ring and the polar functional groups is required.

Recommended Solvent System: Aqueous Ethanol An ethanol-water mixture is the solvent system of choice for this compound.

  • Ethanol effectively dissolves the nonpolar bromobenzoyl portion and can engage in hydrogen bonding with the amide and carboxylic acid groups.[2]

  • Water acts as an "anti-solvent." N-(4-bromobenzoyl)glycine is less soluble in water. By adding water to an ethanolic solution, the overall polarity of the solvent system is increased, reducing the compound's solubility and promoting crystallization upon cooling.

The optimal ratio of ethanol to water must be determined empirically but provides a powerful tool for maximizing recovery and purity.

Physicochemical Data Table
PropertyValueSource(s)
IUPAC Name 2-[(4-bromobenzoyl)amino]acetic acidN/A
Synonyms 4-bromohippuric acid
CAS Number 18815-75-3N/A
Molecular Formula C₉H₈BrNO₃N/A
Molecular Weight 258.07 g/mol N/A
Melting Point 195-197 °C
Illustrative Solvent Screening Table

The following table predicts the solubility behavior of N-(4-bromobenzoyl)glycine in various common lab solvents, guiding the experimental choice.

SolventPolaritySolubility (Cold)Solubility (Hot)Suitability as Recrystallization Solvent
Water HighInsolubleInsolublePoor (as a single solvent)
Ethanol Medium-HighSparingly SolubleVery SolubleGood (likely requires an anti-solvent)
Hexane LowInsolubleInsolublePoor
Ethyl Acetate MediumSparingly SolubleSolublePossible, but may be too effective a solvent
Ethanol/Water Medium-HighLowHighExcellent (Recommended)

Recrystallization Workflow & Logic Diagrams

The following diagrams illustrate the experimental workflow and the decision-making process for solvent selection.

RecrystallizationWorkflow start_end start_end process process decision decision io io start Start: Crude N-(4-bromobenzoyl)glycine dissolve 1. Dissolution Add minimal hot ethanol to dissolve solid. start->dissolve add_water 2. Add Anti-Solvent Add hot water dropwise until solution becomes faintly turbid. dissolve->add_water re_dissolve 3. Clarify Solution Add a few drops of hot ethanol to redissolve the turbidity. add_water->re_dissolve cool_rt 4. Slow Cooling Allow solution to cool slowly to room temperature. Crystals form. re_dissolve->cool_rt ice_bath 5. Complete Crystallization Place flask in an ice-water bath for >20 minutes. cool_rt->ice_bath filtration 6. Isolation Collect crystals by vacuum filtration. ice_bath->filtration wash 7. Washing Rinse crystals with a small amount of ice-cold ethanol/water. filtration->wash dry 8. Drying Dry crystals under vacuum. wash->dry end End: Pure Crystalline Product dry->end SolventSelection question question solvent solvent outcome outcome bad_outcome bad_outcome start Select Test Solvent q_cold Is compound soluble in cold solvent? start->q_cold q_hot Is compound soluble in hot solvent? q_cold->q_hot No too_soluble POOR SOLVENT (Compound too soluble) Try a less polar solvent. q_cold->too_soluble Yes ideal IDEAL SOLVENT Proceed to Protocol q_hot->ideal Yes insoluble POOR SOLVENT (Compound insoluble) Try a more polar solvent. q_hot->insoluble No pair GOOD FOR SOLVENT PAIR (Use as primary solvent, add anti-solvent) too_soluble->pair Alternative

Figure 2. Decision logic for selecting an appropriate recrystallization solvent.

Detailed Experimental Protocol

Materials & Equipment:

  • Crude N-(4-bromobenzoyl)glycine

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (appropriate size for sample)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Pasteur pipettes

  • Büchner funnel and filtration flask

  • Filter paper (to fit Büchner funnel)

  • Vacuum source (aspirator or pump)

  • Spatula and weighing paper

  • Ice bath

  • Melting point apparatus

Procedure:

  • Preparation: Place approximately 1.0 g of crude N-(4-bromobenzoyl)glycine into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Initial Dissolution: Add 5-10 mL of ethanol to the flask. Place the flask on a hot plate and heat to a gentle boil with stirring. Add more ethanol in small portions (1-2 mL at a time) until the solid completely dissolves. Causality: The goal is to use the minimum amount of hot solvent to create a saturated solution, which is critical for maximizing crystal recovery upon cooling.

  • Addition of Anti-Solvent: While maintaining the boil, add deionized water dropwise using a Pasteur pipette until the solution becomes faintly and persistently cloudy (turbid). Causality: This step carefully approaches the saturation point of the mixed solvent system at high temperature.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the system is just below the saturation point, preventing premature precipitation.

  • Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are purer because impurities are more effectively excluded from the growing crystal lattice.

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of the precipitate.

  • Isolation by Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits snugly on the bottom. Wet the paper with a small amount of the ice-cold ethanol/water mother liquor to ensure a good seal.

  • Turn on the vacuum source and pour the cold crystal slurry into the center of the funnel.

  • Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small portion (2-3 mL) of ice-cold ethanol/water. Causality: This wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using ice-cold solvent minimizes the loss of the desired product.

  • Drying: Continue to draw air through the funnel for 10-15 minutes to partially dry the crystals. Transfer the purified crystals to a pre-weighed watch glass, spread them out, and allow them to dry completely in a vacuum oven or desiccator.

Purity Assessment & Troubleshooting

A successful recrystallization is validated by assessing the purity of the final product.

Purity Assessment:

  • Melting Point Analysis: This is the most crucial validation step. A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C).

    • Crude Product: Will exhibit a broad and depressed melting point range.

    • Purified Product: Should melt sharply near the literature value of 195-197 °C .

  • Visual Inspection: The purified product should be a white to off-white crystalline solid, free of discoloration.

Troubleshooting Guide:

ProblemPossible Cause(s)Solution(s)
Compound Fails to Dissolve Insufficient solvent; Incorrect solvent choice.Add more hot solvent. If a large volume is needed, the solvent is likely unsuitable. Re-evaluate solvent choice.
"Oiling Out" (Product separates as a liquid) Solution is supersaturated above the compound's melting point; Cooling too rapidly.Reheat the solution to dissolve the oil. Add slightly more solvent. Ensure slow cooling.
No Crystals Form Upon Cooling Too much solvent was used; Solution is not supersaturated.Boil off some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a "seed crystal" from a previous batch.
Very Low Recovery Too much solvent used; Crystals washed with warm solvent; Premature crystallization during hot filtration (if performed).Ensure minimal solvent is used. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated if hot filtration is necessary.

References

  • Prusoff, W. H. Substituted Hippurates and Hippurate Analogs as Substrates and Inhibitors of Peptidylglycine α-Hydroxylating Monooxygenase (PHM). PMC, National Institutes of Health. Available at: [Link].

  • Haji, J. A., et al. (2024). Design, synthesis and molecular docking study of novel bis-oxazolone derivatives as potent antioxidant and antibacterial agents. ResearchGate. Available at: [Link].

  • University of California, Davis. Recrystallization. Chemistry LibreTexts. Available at: [Link].

  • Nichols, L. Recrystallization. Chemistry LibreTexts. Available at: [Link].

  • Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 246(7), 2211–2217. Available at: [Link].

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link].

  • Wade, L. G. Recrystallization. Michigan State University, Department of Chemistry. Available at: [Link].

  • Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 488–497. Available at: [Link].

  • Haji, J. A., et al. (2015). One-pot three-component synthesis of some new azo-pyrazoline derivatives. ResearchGate. Available at: [Link].

  • ChemBK. N-(4-Aminobenzoyl)glycine. Available at: [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(4-bromobenzoyl)amino]acetic Acid

[1][2] Status: Operational Ticket Focus: Side Reaction Mitigation & Process Optimization Target Molecule: 2-[(4-bromobenzoyl)amino]acetic acid (also known as 4-Bromohippuric acid) Standard Protocol: Schotten-Baumann Reac...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational Ticket Focus: Side Reaction Mitigation & Process Optimization Target Molecule: 2-[(4-bromobenzoyl)amino]acetic acid (also known as 4-Bromohippuric acid) Standard Protocol: Schotten-Baumann Reaction[1][2]

Executive Summary & Reaction Logic

Welcome to the Technical Support Center. You are likely synthesizing 4-bromohippuric acid via the Schotten-Baumann reaction , coupling 4-bromobenzoyl chloride with glycine in an aqueous alkaline medium.[1]

While this reaction is robust, it is a kinetic competition between two pathways:[1]

  • The Desired Path (Aminolysis): The amine group of glycine attacks the acyl chloride to form the amide bond.[2]

  • The Side Reaction (Hydrolysis): Water attacks the acyl chloride to revert it to 4-bromobenzoic acid.[1][2]

The Critical Insight: The bromine substituent on the benzene ring is electron-withdrawing.[1] This increases the electrophilicity of the carbonyl carbon, making it more reactive toward glycine, but also significantly more susceptible to hydrolysis than unsubstituted benzoyl chloride.[1] Your success depends entirely on biasing the reaction kinetics toward the amine attack.

Diagnostic Visualizer: Reaction Pathways

The following diagram maps the kinetic competition occurring in your flask. Use this to visualize where your yield is being lost.[1][2]

ReactionPathways Start 4-Bromobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate Attack by Nucleophile Glycine Glycine (NH2-CH2-COOH) (Nucleophile) Glycine->Intermediate pH > 10 (Amine active) Water Water (OH-) (Competitor) Water->Intermediate High Temp / Low pH Product 4-Bromohippuric Acid (Product) MP: 195-197°C Intermediate->Product -HCl (Fast) Byproduct 4-Bromobenzoic Acid (Side Product) MP: ~254°C Intermediate->Byproduct Hydrolysis

Caption: Kinetic competition between glycine aminolysis (green path) and hydrolytic degradation (red path).[1][2]

Troubleshooting Modules

Module A: The Hydrolysis Competitor (Low Yield / High MP Impurity)[1][2]

Symptom: You obtained a white solid, but the yield is low, and the melting point is significantly higher than expected (>240°C). Diagnosis: Your product is contaminated with or consists primarily of 4-bromobenzoic acid .[1][2]

ParameterProduct (4-Bromohippuric Acid)Side Product (4-Bromobenzoic Acid)
Melting Point 195–197°C [1]~252–254°C [2]
Solubility (Hot Water) Moderate/HighLow
Formation Cause Successful Amine AttackWater Attack (Hydrolysis)

Root Cause Analysis:

  • Temperature too high: Hydrolysis rate increases exponentially with temperature.[1][2]

  • Addition too fast: Adding the acid chloride faster than it can react with glycine creates a local excess that reacts with water.

  • pH Drift: If pH drops below 9, glycine becomes protonated (

    
    ) and loses nucleophilicity, leaving water as the only available nucleophile.[1][2]
    

Corrective Action:

  • Chill the System: Maintain reaction temperature at 0–5°C strictly during addition.

  • Slow Addition: Add 4-bromobenzoyl chloride dropwise (if liquid/solution) or in small solid portions over 30–45 minutes.

  • Ratio Adjustment: Use a 1.1 to 1.2 molar excess of Glycine . This statistical advantage helps the amine outcompete water.

Module B: pH Control (The "Goldilocks" Zone)

Symptom: The reaction mixture remains heterogeneous, or acidification yields no precipitate. Diagnosis: Improper pH control prevented the reaction from initiating.[2]

The Science: Glycine has two pKa values: ~2.34 (COOH) and ~9.60 (


).[1][2]
  • pH < 9: The amino group is protonated (

    
    ).[1][2] It is not nucleophilic .[1][2] Reaction rate 
    
    
    
    0.
  • pH > 13: Hydrolysis of the acyl chloride becomes extremely rapid due to high

    
     concentration.[1][2]
    
  • Target: pH 10–12 . This ensures the amine is free (

    
    ) while minimizing hydroxide competition.[1][2]
    

Corrective Action:

  • Buffer/Base: Use 10% NaOH or KOH.[1][2]

  • Technique: Add base concurrently with the acid chloride to neutralize the HCl generated. Use a pH meter or phenolphthalein indicator (keep it pink) throughout the addition.[1][2]

Standard Operating Procedure (SOP)

Protocol: Synthesis of 4-Bromohippuric Acid

Reagents:

  • Glycine (1.2 eq)[1][2]

  • 4-Bromobenzoyl chloride (1.0 eq)[1][2]

  • Sodium Hydroxide (10% aqueous solution)[1][2]

  • Hydrochloric Acid (conc.) for precipitation[1][2]

Step-by-Step Workflow:

  • Preparation of Nucleophile:

    • Dissolve Glycine (1.2 eq) in 10% NaOH (approx. 2.5 eq of base total required for reaction + neutralization).[1][2]

    • Checkpoint: Ensure solution is clear. Cool to 0–5°C in an ice bath.

  • Acylation (The Critical Step):

    • Add 4-Bromobenzoyl chloride (1.0 eq) slowly.[1][2]

      • If solid:[1][2][3] Add in small portions over 30 mins.

      • If dissolved (e.g., in minimal dioxane/acetone): Add dropwise.[1][2]

    • Simultaneous Action: Monitor pH. Add additional NaOH dropwise if necessary to maintain pH 10–11 .[1][2]

    • Tip: Vigorous stirring is essential to disperse the acyl chloride (which is hydrophobic) into the aqueous glycine phase.[1][2]

  • Reaction Completion:

    • Allow the mixture to warm to room temperature and stir for 1–2 hours.

    • Clarification: If any unreacted acid chloride remains (solid chunks), filter the basic solution before acidification.[1][2]

  • Precipitation:

    • Cool the clear filtrate to 0°C.

    • Slowly acidify with conc.[1][2] HCl to pH ~2.[1][2][4]

    • The crude product (and any benzoic acid byproduct) will precipitate.[1][2] Filter the white solid.

  • Purification (Removing the Side Product):

    • Wash: Wash the crude solid with small amounts of cold ether or toluene (4-bromobenzoic acid is more soluble in organic solvents than the hippuric derivative).[1][2]

    • Recrystallization: Recrystallize from hot water or ethanol/water (1:1) .[1][2]

    • Validation: Check Melting Point.[1][2][3][5] Target: 195–197°C .[1][2] If >240°C, recrystallize again.[1][2][6]

Troubleshooting Logic Flow

Use this decision tree to resolve issues with your isolated solid.

Troubleshooting Start Analyze Isolated Solid MP_Check Check Melting Point (MP) Start->MP_Check High_MP MP > 240°C MP_Check->High_MP Target_MP MP 195-197°C MP_Check->Target_MP Low_MP MP < 180°C MP_Check->Low_MP Diagnosis_High Diagnosis: Major Hydrolysis (4-Bromobenzoic Acid) High_MP->Diagnosis_High Diagnosis_Target Diagnosis: Pure Product Target_MP->Diagnosis_Target Diagnosis_Low Diagnosis: Wet / Impure / Salts Low_MP->Diagnosis_Low Action_High Action: Recrystallize from Ethanol OR Restart with slower addition at 0°C Diagnosis_High->Action_High Action_Low Action: Dry thoroughly (vacuum). Check for trapped salts (wash with water). Diagnosis_Low->Action_Low

Caption: Decision matrix based on melting point analysis of the crude solid.

References

  • Haji, J. A., et al. (2024).[1][2] "Design, synthesis and molecular docking study of novel bis-oxazolone derivatives." Bulletin of the Chemical Society of Ethiopia, 38(5), 1398.[1][2] (Confirming MP of 4-bromohippuric acid at 195-197°C).

  • National Center for Biotechnology Information.[1][2] (n.d.). PubChem Compound Summary for CID 68515, 4-Bromobenzoyl chloride. (Confirming properties of reactants and hydrolysis products). [1][2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical.[1][2] (General Schotten-Baumann protocols and purification of hippuric acid derivatives).

  • University of Calgary.[1][2] (n.d.). Amino Acids pKa Values. (Confirming Glycine pKa data).

Sources

Optimization

Technical Support Center: Troubleshooting N-acylation of Glycine

Welcome to the technical support center for the N-acylation of glycine. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in synthetic chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acylation of glycine. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in synthetic chemistry. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of this fundamental reaction. Our goal is to empower you to not only solve common experimental issues but also to understand the underlying chemical principles that govern the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and robust method for the N-acylation of glycine in a research setting?

A1: The Schotten-Baumann reaction is the most prevalent and reliable method for the N-acylation of glycine.[1] It involves the reaction of glycine with an acyl chloride in the presence of a base, typically in a two-phase solvent system (e.g., an organic solvent and water).[2][3][4] This method is widely used due to its versatility and generally good yields.[4]

Q2: Why is a base necessary in the Schotten-Baumann reaction for N-acylation?

A2: A base is critical for two main reasons. First, it deprotonates the amino group of glycine, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the acyl chloride. Second, the reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the unreacted glycine and thereby stopping the reaction.[4][5]

Q3: Can I use an acid anhydride instead of an acyl chloride as the acylating agent?

A3: Yes, acid anhydrides can also be used for N-acylation.[6] The reaction mechanism is similar, involving nucleophilic attack by the amine on a carbonyl carbon of the anhydride. However, the leaving group is a carboxylate ion instead of a chloride ion. While generally less reactive than acyl chlorides, anhydrides can be a suitable alternative, especially when the corresponding acyl chloride is unstable or difficult to handle.

Q4: What are some "greener" alternatives to the traditional Schotten-Baumann reaction?

A4: For those seeking more environmentally friendly methods, enzymatic synthesis is a promising alternative.[7] Enzymes like lipases can catalyze the N-acylation of glycine, often under milder and aqueous conditions, which reduces the need for harsh chemicals and organic solvents.[7]

Q5: How can I monitor the progress of my N-acylation reaction?

A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] By spotting the reaction mixture alongside the starting materials (glycine and the acylating agent), you can visualize the consumption of reactants and the appearance of the product spot.

In-Depth Troubleshooting Guides

This section addresses specific issues you might encounter during the N-acylation of glycine. Each problem is analyzed from a mechanistic perspective to provide robust solutions.

Problem 1: Low or No Product Yield

Low product yield is one of the most common frustrations in synthesis. The causes can often be traced back to suboptimal reaction conditions or the degradation of reagents.

Potential Cause Underlying Chemistry & Explanation Step-by-Step Solution
Hydrolysis of Acyl Chloride The acyl chloride is highly electrophilic and will readily react with water (hydrolysis) in the reaction mixture. This is a significant competing reaction that consumes your acylating agent, forming the corresponding carboxylic acid and reducing the yield of your desired N-acyl glycine.[1]1. Control Temperature: Add the acyl chloride to the reaction mixture at a low temperature (0-5 °C) to minimize the rate of hydrolysis.
2. Biphasic System: Utilize a two-phase system (e.g., dichloromethane/water or diethyl ether/water). The acyl chloride will preferentially reside in the organic phase, reducing its contact with the aqueous base and water, thus slowing hydrolysis.[2][3]
3. Controlled Addition: Add the acyl chloride dropwise to the reaction mixture over a period of time. This maintains a low instantaneous concentration of the acyl chloride, favoring the reaction with glycine over hydrolysis.
Incorrect pH If the pH is too low (acidic), the amino group of glycine will be protonated (-NH3+). This protonated form is not nucleophilic and will not react with the acyl chloride. If the pH is too high, the rate of hydrolysis of the acyl chloride increases significantly.1. Maintain Alkaline pH: Ensure the reaction medium is alkaline (pH 9-11) to keep the glycine amino group deprotonated and nucleophilic. Use a base like sodium hydroxide or potassium hydroxide.[1]
2. Monitor pH: Periodically check the pH of the aqueous layer during the reaction and add more base as needed to neutralize the HCl produced.
Poor Reagent Quality Acyl chlorides can degrade over time, especially if exposed to moisture. Old or improperly stored glycine can also affect the reaction.1. Use Fresh Reagents: Whenever possible, use freshly opened or recently purified acyl chloride.
2. Check Glycine Solubility: Ensure your glycine is fully dissolved in the aqueous basic solution before adding the acyl chloride.
Problem 2: Product is Impure or Difficult to Purify

Obtaining a pure product is as important as achieving a high yield. Impurities often arise from side reactions or unreacted starting materials.

Potential Cause Underlying Chemistry & Explanation Step-by-Step Solution
Presence of Carboxylic Acid Byproduct As mentioned, hydrolysis of the acyl chloride produces the corresponding carboxylic acid.[1] This acid can co-precipitate with your N-acyl glycine product during acidic workup, leading to an impure solid.1. Optimize Reaction Conditions: First, minimize the formation of the carboxylic acid by following the solutions for low yield (controlled temperature, biphasic system).
2. Purification by Recrystallization: Recrystallization is an effective method to purify the N-acyl glycine from the carboxylic acid byproduct. Select a solvent system where the solubility of your product and the impurity differ significantly with temperature.
3. Chromatography: If recrystallization is ineffective, column chromatography (silica gel) or preparative HPLC can be used for purification.[8]
Unreacted Glycine If the acylation is incomplete, unreacted glycine will remain. Glycine has very different solubility properties compared to the N-acyl glycine, which can sometimes complicate purification.1. Workup Procedure: During the acidic workup, the N-acyl glycine precipitates while the unreacted glycine remains dissolved in the aqueous solution as its hydrochloride salt. Filtration will separate the solid product from the dissolved glycine.
2. Washing: Wash the filtered product thoroughly with cold water to remove any residual glycine hydrochloride.
Diacylation or Other Side Reactions While less common with glycine, in some cases, side reactions can occur, especially with more complex amino acids or aggressive reaction conditions.1. Stoichiometry Control: Use a slight excess of glycine relative to the acyl chloride to minimize the chance of side reactions involving the acylating agent.
2. Protecting Groups: For more complex syntheses, consider using protecting groups for the carboxylic acid functionality of glycine to prevent unwanted reactions.[9][10][11]
Visualizing the Troubleshooting Logic

The following workflow provides a systematic approach to diagnosing and solving common issues in N-acylation of glycine.

TroubleshootingWorkflow Start Start N-acylation of Glycine CheckYield Check Reaction Yield Start->CheckYield Success Successful Synthesis CheckYield->Success High LowYield Low Yield CheckYield->LowYield Low CheckPurity Check Product Purity CheckPurity->Success High ImpureProduct Impure Product CheckPurity->ImpureProduct Low Success->CheckPurity Hydrolysis Acyl Chloride Hydrolysis? LowYield->Hydrolysis IncorrectpH Incorrect pH? LowYield->IncorrectpH OptimizeTemp Lower Temperature & Add Dropwise Hydrolysis->OptimizeTemp Yes OptimizepH Adjust to pH 9-11 IncorrectpH->OptimizepH Yes OptimizeTemp->CheckYield OptimizepH->CheckYield CarboxylicAcid Carboxylic Acid Contamination? ImpureProduct->CarboxylicAcid UnreactedGlycine Unreacted Glycine? ImpureProduct->UnreactedGlycine Recrystallize Recrystallize or Use Chromatography CarboxylicAcid->Recrystallize Yes AcidWash Wash with Acidic Water During Workup UnreactedGlycine->AcidWash Yes Recrystallize->CheckPurity AcidWash->CheckPurity

Caption: A logical workflow for troubleshooting N-acylation of glycine.

Standard Protocol: N-Benzoylation of Glycine (Schotten-Baumann)

This protocol provides a detailed methodology for the synthesis of N-benzoyl glycine (hippuric acid) as a representative example.

Materials and Reagents
  • Glycine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

Step-by-Step Procedure
  • Preparation of Glycine Solution:

    • In a 250 mL beaker, dissolve 7.5 g (0.1 mol) of glycine in 100 mL of 1 M sodium hydroxide solution.

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Reaction:

    • In a separate container, dissolve 14.1 g (0.1 mol) of benzoyl chloride in 20 mL of dichloromethane.

    • Add the benzoyl chloride solution dropwise to the cold, stirring glycine solution over 15-20 minutes.

    • Simultaneously, add 1 M sodium hydroxide solution dropwise to maintain the pH of the aqueous layer between 10 and 11.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with 20 mL of dichloromethane to remove any unreacted benzoyl chloride or benzoic acid.

    • Combine the aqueous layers and slowly acidify with concentrated hydrochloric acid to a pH of approximately 2, while stirring in an ice bath.

    • A white precipitate of N-benzoyl glycine (hippuric acid) will form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the product cake with two portions of 25 mL of cold deionized water.

    • Recrystallize the crude product from hot water to obtain pure N-benzoyl glycine.

    • Dry the purified crystals in a desiccator or a vacuum oven at low heat.

Characterization

The final product can be characterized by:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[13][14]

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the Schotten-Baumann N-acylation of glycine.

SchottenBaumann cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Glycine Glycine (H₂N-CH₂-COOH) Deprotonation Deprotonation of Glycine Glycine->Deprotonation AcylChloride Acyl Chloride (R-CO-Cl) NucleophilicAttack Nucleophilic Attack AcylChloride->NucleophilicAttack Base Base (OH⁻) Base->Deprotonation Deprotonation->NucleophilicAttack Activated Glycine Water Water (H₂O) Deprotonation->Water TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Collapse Collapse of Intermediate TetrahedralIntermediate->Collapse NAcylGlycine N-Acyl Glycine (R-CO-NH-CH₂-COOH) Collapse->NAcylGlycine Chloride Chloride Ion (Cl⁻) Collapse->Chloride

Caption: Mechanism of the Schotten-Baumann reaction for N-acylation of glycine.

References

  • Structure of glycine N-acyltransferase clari es its catalytic mechanism - Research Square. (2021-09-11).
  • Protecting group - Wikipedia.
  • Chemistry Schotten Baumann Reaction - SATHEE.
  • Protecting group - Wikipedia. Available from: [Link]

  • Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC - NIH. Available from: [Link]

  • High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC. (2023-09-08). Available from: [Link]

  • N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC. (2018-03-30). Available from: [Link]

  • Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC. Available from: [Link]

  • Acetylation of glycine in water by AcP a¹H–NMR spectra of acetylation... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Purification to homogeneity of mitochondrial acyl coa:glycine n-acyltransferase from human liver - PubMed. (1994-12-15). Available from: [Link]

  • CA1084908A - Acylation of amino acids - Google Patents.
  • Nα Selective Acetylation of Peptides - PMC - NIH. Available from: [Link]

  • Structure of Bovine Glycine N-Acyltransferase Clarifies Its Catalytic Mechanism | Biochemistry - ACS Publications. (2025-09-12). Available from: [Link]

  • Schotten–Baumann reaction - Wikipedia. Available from: [Link]

  • Schotten-Baumann reaction - chemeurope.com. Available from: [Link]

  • Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants - PubMed. (2026-02-03). Available from: [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. Available from: [Link]

  • N- acetylation amino acids reagent ZiYi. Available from: [Link]

  • N‐acylation of glycine with C8−C18 free fatty acids as the acyl donor... - ResearchGate. Available from: [Link]

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Available from: [Link]

  • Did Amino Acid Side Chain Reactivity Dictate the Composition and Timing of Aminoacyl-tRNA Synthetase Evolution? - PMC. (2021-03-12). Available from: [Link]

  • Schotten-Baumann Reaction - J&K Scientific LLC. (2021-03-23). Available from: [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Aminoacyl-tRNA - Wikipedia. Available from: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from: [Link]

  • Optimization for glycine synthesis conditions. A) Optimization of... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography | ACS Omega. (2019-07-26). Available from: [Link]

  • Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - ACS Publications. (2019-02-04). Available from: [Link]

  • Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - MDPI. Available from: [Link]

  • Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism - PMC. (2025-07-29). Available from: [Link]

  • Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells. Available from: [Link]

  • Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC. (2019-03-15). Available from: [Link]

  • Glycine N-Acyltransferase-like 3 is Responsible for Long-chain N-Acylglycine Formation in N18TG - Digital Commons @ USF. (2016-03-25). Available from: [Link]

  • The reaction scheme for the two steps of aminoacylation reaction at the... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • General Reactivity of Amino Acids - YouTube. (2019-11-05). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: N-(4-Bromobenzoyl)glycine Purification

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of N-(4-bromobenzoyl)glycine (CAS: 18815-75-3) via the Schotten-Baumann reaction has yielded a product cont...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of N-(4-bromobenzoyl)glycine (CAS: 18815-75-3) via the Schotten-Baumann reaction has yielded a product contaminated with 4-bromobenzoic acid or unreacted glycine.

This compound, a derivative of hippuric acid, presents a classic purification challenge: separating two carboxylic acids (the product and the hydrolysis byproduct) with similar pKa values. This guide moves beyond standard textbook descriptions to provide a field-proven, self-validating purification workflow based on differential solubility.

Module 1: The Synthesis-Purity Nexus (Root Cause Analysis)

To improve purity, one must first understand where the impurities originate. The synthesis typically involves reacting 4-bromobenzoyl chloride with glycine in an alkaline medium (Schotten-Baumann conditions).

The Competitive Pathway

The purity of your crude material is determined by the competition between the amine nucleophile (glycine) and the oxygen nucleophile (water/hydroxide).

ReactionPathways Start 4-Bromobenzoyl Chloride Product N-(4-Bromobenzoyl)glycine (Target Product) Start->Product Amidation (Fast at <10°C) Impurity 4-Bromobenzoic Acid (Major Impurity) Start->Impurity Hydrolysis (Accelerated by Heat/High pH) Glycine Glycine (NH2-CH2-COOH) Glycine->Product Water Water / OH- Water->Impurity

Figure 1: Competitive reaction pathways. Minimizing the red dashed pathway is the first step to purity.

Critical Process Parameters (CPPs)
ParameterOptimal SettingWhy?
Temperature 0°C – 5°CRetards the hydrolysis rate of the acid chloride while allowing the amidation to proceed.
pH Control pH 9 – 11Must be basic enough to keep glycine nucleophilic (

form) but not so basic as to rapidly hydrolyze the acid chloride.
Reagent Ratio 1:1.2 (Chloride:Glycine)Excess glycine drives the reaction toward the amide.

Module 2: The "Ether Wash" Protocol (Primary Purification)

This is the most critical intervention. Many researchers attempt to recrystallize the crude solid immediately from water. This is often ineffective because 4-bromobenzoic acid is sparingly soluble in hot water, similar to the product, leading to co-crystallization.

The Solution: Exploit the polarity difference. The amide bond in N-(4-bromobenzoyl)glycine makes it significantly less soluble in non-polar organic solvents compared to 4-bromobenzoic acid.

Step-by-Step Protocol
  • Acidification & Isolation:

    • Acidify your reaction mixture with HCl to pH ~2.

    • Collect the white precipitate via vacuum filtration.

    • Dry the solid thoroughly. (Moisture interferes with the next step).

  • The Selective Wash:

    • Place the dried crude solid in a beaker.

    • Add Diethyl Ether (alternatively: Dichloromethane or Toluene). Use approx. 10 mL per gram of crude solid.

    • Stir vigorously for 15 minutes at room temperature.

    • Mechanism:[1][2] The 4-bromobenzoic acid impurity dissolves in the ether.[3][4] The N-(4-bromobenzoyl)glycine remains insoluble.

  • Filtration:

    • Filter the suspension.[5]

    • Keep the Solid: This is your semi-purified product.

    • Discard the Filtrate: This contains the 4-bromobenzoic acid.

Validation Check: Evaporate a small aliquot of the filtrate. If you see a white solid residue with a melting point of ~252°C, you have successfully removed the impurity.

Module 3: Final Polishing (Recrystallization)

Once the bulk of the benzoic acid derivative is removed, recrystallization ensures pharmaceutical-grade purity.

Solvent System: Hot Water

Hippuric acid derivatives exhibit a steep solubility curve in water (soluble in hot, insoluble in cold).

  • Dissolution:

    • Suspend the ether-washed solid in distilled water.

    • Heat to boiling. Add water in small increments until the solid just dissolves.

    • Note: If the solution is colored, add activated charcoal, boil for 5 mins, and filter hot.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.[6]

    • Then, place in an ice bath (0-4°C) for 1 hour.

    • Needle-like crystals of N-(4-bromobenzoyl)glycine should form.

  • Final Wash:

    • Filter the crystals.[6]

    • Wash with ice-cold water (to remove any trapped glycine or salts).

    • Dry in a desiccator or vacuum oven at 50°C.

Module 4: Analytical Validation

How do you prove your product is pure? Rely on these physical property differences.

Comparison Table
PropertyN-(4-bromobenzoyl)glycine (Product)4-Bromobenzoic Acid (Impurity)
Melting Point 199–200°C (often with decomp.)252–254°C
Solubility (Ether) InsolubleSoluble
Solubility (Hot Water) SolubleSlightly Soluble
1H NMR (DMSO-d6) Doublet ~3.9 ppm (CH2) Triplet ~8.9 ppm (NH) No CH2 signalBroad singlet >12 ppm (COOH)
Purification Logic Flowchart

PurificationFlow Crude Crude Precipitate (Product + Impurity) EtherWash Wash with Diethyl Ether (Stir 15 min) Crude->EtherWash Filter Filtration EtherWash->Filter Filtrate Filtrate (Liquid) Contains 4-Bromobenzoic Acid Filter->Filtrate Discard Solid Solid Cake Contains N-(4-bromobenzoyl)glycine Filter->Solid Keep Recryst Recrystallize from Boiling Water Solid->Recryst Final Pure Product (MP: ~199°C) Recryst->Final

Figure 2: The "Ether Wash" workflow. This step is the differentiator between crude and high-purity results.

FAQ: Troubleshooting Common Issues

Q1: My product turned pink during synthesis. What happened?

  • A: This usually indicates oxidation of trace impurities or phenol contaminants in the starting material.

  • Fix: Use the activated charcoal step described in Module 3 (Recrystallization). It is highly effective at adsorbing colored organic impurities.

Q2: I have a low yield after the ether wash.

  • A: You likely used too much ether or your product was wet.

  • Fix: Ensure the crude solid is bone dry before the ether wash. If the solid is wet, the water allows the glycine derivative to partition into the ether layer, leading to loss.

Q3: The melting point is broad (e.g., 190–210°C).

  • A: You have a mixture of product and starting material.

  • Fix: Repeat the Ether Wash (Module 2). A broad melting point specifically indicates that the 4-bromobenzoic acid (MP 254°C) is still present, elevating and broadening the range.

References

  • Synthesis Mechanism: Schotten, C. (1884).[7][8] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft.

  • Impurity Properties (4-Bromobenzoic Acid): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11464, 4-Bromobenzoic acid.[3] [Link]

  • General Purification of Hippuric Acids: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Optimization

Preventing racemization during N-acyl amino acid synthesis

Technical Support Center: Chiral Integrity in N-Acyl Amino Acid & Peptide Synthesis Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Integrity in N-Acyl Amino Acid & Peptide Synthesis

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Prevention of Racemization During Amide Bond Formation

Introduction: The "Silent Killer" of Potency

In drug discovery, the difference between a therapeutic breakthrough and a toxicological failure often lies in a single stereocenter. Racemization—the partial conversion of an L-enantiomer to a D-enantiomer (or vice versa)—is the most insidious side reaction in N-acyl amino acid synthesis. It is silent (often undetectable by standard LC-MS) and destructive (drastically altering biological activity).

This guide moves beyond basic protocols to the mechanistic root causes of chiral loss.[1][2] We focus on the activation of N-protected amino acids, where the risk of 5(4H)-oxazolone formation is highest.

Module 1: The Mechanistic Root Cause

To prevent racemization, you must understand how it occurs. There are two primary pathways.

The Oxazolone (Azlactone) Pathway (Primary Threat)

This is the dominant mechanism when activating N-acyl or N-protected amino acids (e.g., Acetyl-Phe, Bz-Leu, or peptide fragments). The carbonyl oxygen of the N-acyl group acts as an internal nucleophile, attacking the activated carboxylate.

  • The Danger: This forms a 5-membered oxazolone ring. The

    
    -proton on this ring is highly acidic (
    
    
    
    ) compared to a standard amide (
    
    
    ).
  • The Result: Weak bases easily remove this proton, creating a planar, achiral enolate. Reprotonation occurs indiscriminately from either face, yielding a racemic mixture.

Direct Enolization (Secondary Threat)

Even without ring formation, strong bases or highly electron-withdrawing protecting groups can sufficiently acidify the


-proton to allow direct abstraction by the base.

Racemization_Mechanism cluster_legend Critical Control Point Start Activated N-Acyl Amino Acid (Chiral L-Isomer) Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) Start->Oxazolone Cyclization (Fast) Product_L L-Isomer Product (Desired) Start->Product_L Direct Coupling (Ideal Path) Enol Stabilized Enolate (Planar/Achiral) Oxazolone->Enol Base-Catalyzed Deprotonation Oxazolone->Product_L Amine Attack Product_D D-Isomer Product (Impurity) Oxazolone->Product_D Amine Attack (on Racemized Int.) Enol->Oxazolone Reprotonation (Random Face)

Figure 1: The Oxazolone pathway is the primary driver of racemization in N-acyl amino acid activation.[1][3] The formation of the planar enolate destroys stereochemical information.

Module 2: Reagent Selection & Optimization

The choice of coupling cocktail is your first line of defense. The goal is to maximize the rate of coupling (aminolysis) while minimizing the lifespan of the activated ester.

The "Gold Standard" Additives

Never use carbodiimides (DCC, DIC, EDC) alone for chiral couplings. You must use an additive to convert the highly reactive (and racemization-prone) O-acylisourea into a more stable active ester.

AdditiveStatusMechanism & Notes
Oxyma Pure Recommended Ethyl 2-cyano-2-(hydroxyimino)acetate.[4][5][6] Non-explosive.[6] Superior racemization suppression compared to HOBt.[6][7][8] Shows excellent results in difficult couplings (e.g., Ser, His).
HOAt Excellent 1-Hydroxy-7-azabenzotriazole.[4][5] The nitrogen at position 7 provides a "neighboring group effect" (chelation) that accelerates aminolysis, reducing the time window for racemization.
HOBt Legacy1-Hydroxybenzotriazole.[4][5] Standard, but less effective than HOAt/Oxyma. Risk of explosive decomposition in dry form.
Coupling Reagent Hierarchy
  • Phosphonium Salts (PyBOP, PyAOP): Generally lower racemization risk than uronium salts because they do not react with the amine to form guanidinium byproducts.

  • Uronium/Aminium Salts (HATU, HBTU, COMU):

    • HATU: The gold standard for difficult couplings. Contains the HOAt moiety.[2][7][9][10]

    • COMU: A newer reagent based on Oxyma.[6] Often equals or beats HATU in chirality retention and is safer to handle.

  • Carbodiimides (DIC/EDC): Must be used with Oxyma or HOAt.

Module 3: Experimental Conditions (The Environment)

Even the best reagents will fail if the environment favors proton abstraction.

Base Selection: The Steric Shield

Avoid Triethylamine (TEA).[3] It is a strong nucleophile and insufficiently hindered.

  • Preferred: DIPEA (Hünig's Base) . Sterically hindered, reducing the kinetic rate of

    
    -proton abstraction.
    
  • Optimal for High Risk: 2,4,6-Collidine (TMP) . A weak, highly hindered base. Research confirms Collidine/TMP often yields the lowest racemization rates during segment condensation or Cys/His coupling.

Solvent Polarity
  • DMF/NMP: Standard, but high polarity stabilizes ionic intermediates (like the enolate), potentially increasing racemization.

  • DCM/THF: Lower polarity solvents destabilize the charged transition states of racemization. Use DCM if solubility permits, or a DCM/DMF mixture.

Temperature

Racemization has a higher activation energy than coupling.

  • Protocol: Perform the activation and initial mixing at 0°C . Allow to warm to Room Temp (RT) only if necessary.

Module 4: Troubleshooting & FAQs

Q1: I am performing a segment condensation (coupling two peptide fragments). My LC-MS shows 15% D-isomer. What happened? A: Segment condensation is the highest-risk scenario because the C-terminal amino acid is N-acylated (by the rest of the peptide chain).

  • Diagnosis: You likely used a standard base (DIPEA) or a standard uronium reagent (HBTU).

  • Solution: Switch to DIC/HOAt or DIC/Oxyma in DCM/DMF (1:1) . Use Collidine as the base if a salt is present. If possible, design your synthesis so the coupling site is a Glycine (achiral) or Proline (cannot form oxazolone easily) residue.

Q2: Why is my Histidine (His) residue racemizing despite using HATU? A: Histidine is unique. The imidazole nitrogen in the side chain can act as an intramolecular base, abstracting the


-proton (a process called "autocatalytic racemization").
  • Solution: Ensure the His side chain is protected with Trt (Trityl) or Bum . The position of the protecting group matters;

    
    -nitrogen protection is more effective at preventing racemization than 
    
    
    
    -nitrogen protection. Use Oxyma as an additive, as it is particularly effective for His.

Q3: Can I just use more base to drive the reaction to completion? A: Absolutely not. Excess base is the enemy.

  • Rule of Thumb: Use exactly 1.0 equivalent of base relative to the carboxyl component if using uronium/phosphonium salts. If using Carbodiimides (DIC), no base is needed unless the amine is a salt (e.g., HCl salt). If the amine is a salt, add exactly 1.0 eq of base to neutralize it.

Battle-Tested Protocol: Low-Racemization Coupling

Scope: Coupling a sterically hindered or racemization-prone N-acyl amino acid (e.g., Fmoc-Cys(Trt)-OH or a peptide fragment).[6]

  • Preparation: Dissolve the Acid (1.0 eq) and Oxyma Pure (1.0 eq) in DCM (or minimal DMF if insoluble). Cool to 0°C .

  • Activation: Add DIC (1.0 eq). Stir for 2-3 minutes at 0°C.

    • Why? This generates the active ester before the base or amine sees it.

  • Amine Addition: Add the Amine component (1.0 - 1.2 eq).

  • Base Addition (Conditional):

    • If Amine is a free base: Do NOT add base.

    • If Amine is a salt (e.g., HCl): Add Collidine (1.0 eq) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to RT. Monitor by HPLC.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem High Racemization Observed (>1-2% D-Isomer) Check_Base Check Base Used Problem->Check_Base Check_Reagent Check Coupling Reagent Check_Base->Check_Reagent Base is OK Base is TEA? Base is TEA? Check_Base->Base is TEA? Yes Excess Base (>2 eq)? Excess Base (>2 eq)? Check_Base->Excess Base (>2 eq)? Yes Check_AA Check Amino Acid Type Check_Reagent->Check_AA Reagent is OK Using HBTU/TBTU? Using HBTU/TBTU? Check_Reagent->Using HBTU/TBTU? Yes Is it His or Cys? Is it His or Cys? Check_AA->Is it His or Cys? Yes Segment Condensation? Segment Condensation? Check_AA->Segment Condensation? Yes Switch to DIPEA or Collidine Switch to DIPEA or Collidine Base is TEA?->Switch to DIPEA or Collidine Reduce to 1.0 eq\n(or 0 if DIC used) Reduce to 1.0 eq (or 0 if DIC used) Excess Base (>2 eq)?->Reduce to 1.0 eq\n(or 0 if DIC used) Switch to HATU or\nCOMU/Oxyma Switch to HATU or COMU/Oxyma Using HBTU/TBTU?->Switch to HATU or\nCOMU/Oxyma Verify Side Chain Protection\n(Trt for His/Cys) Verify Side Chain Protection (Trt for His/Cys) Is it His or Cys?->Verify Side Chain Protection\n(Trt for His/Cys) Use DIC/HOAt + Collidine\nin DCM Use DIC/HOAt + Collidine in DCM Segment Condensation?->Use DIC/HOAt + Collidine\nin DCM

Figure 2: Systematic troubleshooting flow for identifying the source of chiral impurity.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4][5] An efficient peptide coupling additive.[6][11][12][13] Journal of the American Chemical Society, 115(10), 4397–4398.

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion.[6] Chemistry – A European Journal, 15(37), 9394–9403.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Benoiton, N. L. (1983). Quantitation of racemization during peptide synthesis. The Peptides: Analysis, Synthesis, Biology, 5, 217-284.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Biological Target Identification for 2-[(4-bromobenzoyl)amino]acetic acid

Common Name: 4-Bromohippuric Acid (p-Bromohippuric Acid) CAS: 2764-15-7 Primary Biological Target: Organic Anion Transporters (OAT1/SLC22A6 and OAT3/SLC22A8) Executive Summary & Target Definition In the context of renal...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 4-Bromohippuric Acid (p-Bromohippuric Acid) CAS: 2764-15-7 Primary Biological Target: Organic Anion Transporters (OAT1/SLC22A6 and OAT3/SLC22A8)

Executive Summary & Target Definition

In the context of renal pharmacology and drug disposition, 2-[(4-bromobenzoyl)amino]acetic acid (4-bromohippuric acid) serves as a critical chemical probe for the Organic Anion Transporter (OAT) family. While its non-halogenated parent, Para-aminohippuric acid (PAH) , is the clinical gold standard for measuring Renal Plasma Flow (RPF), the 4-bromo derivative offers distinct kinetic advantages for structural biology and inhibition studies.

The molecule targets the Basolateral Membrane of renal proximal tubule cells. It acts as a high-affinity substrate/inhibitor for:

  • OAT1 (SLC22A6): The primary exchanger responsible for the uptake of small, hydrophilic organic anions.

  • OAT3 (SLC22A8): A broader-spectrum transporter handling bulkier hydrophobic anions.

Scientist’s Insight: The addition of the bromine atom at the para position of the benzoyl ring significantly increases lipophilicity compared to PAH. This modification exploits the hydrophobic pocket within the OAT substrate-binding channel, typically resulting in higher binding affinity (


 or 

) at the cost of maximal transport velocity (

).

Comparative Analysis: 4-Bromohippuric Acid vs. Alternatives

This section objectively compares 4-bromohippuric acid against the industry standards: PAH (the flow marker) and Probenecid (the classic inhibitor).

Table 1: Physicochemical and Kinetic Comparison
Feature4-Bromohippuric Acid PAH (Gold Standard) Probenecid (Inhibitor)
Role High-Affinity Probe / SAR ToolClinical Flow Marker / SubstratePan-OAT Inhibitor
Target Specificity OAT1 > OAT3OAT1 >>> OAT3OAT1, OAT3, URAT1
Lipophilicity (LogP) ~2.1 (Moderate)~0.4 (Hydrophilic)~3.2 (Lipophilic)
Binding Affinity (

/

)
High (Low

M range)
Low (High

M range)
Very High (Low

M)
Transport Efficiency ModerateHigh (Rapid clearance)Negligible (Blocks transport)
Experimental Utility Mapping hydrophobic pockets; Competitive inhibition assays.Measuring functional uptake capacity (

).
Blocking background uptake; Drug-Drug Interaction (DDI) controls.
Technical Commentary on Performance
  • Affinity vs. Capacity: PAH is chosen clinically because it has a high

    
     (capacity), ensuring it is completely cleared from the blood in one pass through the kidney. However, its low affinity (
    
    
    
    ) makes it a poor probe for detecting subtle changes in transporter binding sites.
  • The "Bromo" Effect: 4-Bromohippuric acid substitutes the amino group of PAH with a bromine. This shift allows the molecule to engage in stronger Van der Waals interactions with the hydrophobic residues (e.g., Phenylalanine, Tyrosine) lining the OAT1 translocation pore. Consequently, it is a superior competitor in inhibition assays when testing novel drug candidates.

Mechanism of Action (Visualized)

The following diagram illustrates the renal secretion pathway. 4-Bromohippuric acid competes with endogenous substrates (like


-ketoglutarate) for entry into the cell via OAT1/3 and is subsequently extruded into the urine.

RenalTransport Blood Blood (Capillary) Basolateral Basolateral Membrane (OAT1 / OAT3) Blood->Basolateral Substrate (4-Br-Hippurate) Cell Proximal Tubule Cell (Cytosol) Basolateral->Cell Tertiary Active Transport (Exch. with u03b1-Ketoglutarate) Apical Apical Membrane (MRP2 / MRP4) Cell->Apical Diffusion / Metabolism Urine Urine (Lumen) Apical->Urine Efflux via MRPs Probenecid Probenecid (Inhibitor) Probenecid->Basolateral Blocks Entry

Figure 1: Renal secretion pathway showing the uptake of 4-bromohippuric acid via OAT1/3 at the basolateral membrane and subsequent efflux.

Experimental Protocol: Competitive Inhibition Assay

To validate 4-bromohippuric acid as a target-specific probe, use this self-validating protocol. This assay determines the


 of 4-bromohippuric acid against a radiolabeled tracer ([3H]-PAH) in HEK293 cells stably expressing human OAT1.
Phase 1: Cell Preparation
  • Seeding: Seed HEK293-hOAT1 cells in Poly-D-Lysine coated 24-well plates at

    
     cells/well.
    
  • Induction: Culture for 48 hours. If using an inducible system (e.g., Tetracycline-on), add inducer 24 hours prior.

    • Scientist's Note: Poly-D-Lysine is non-negotiable here. HEK293 cells adhere poorly; washing steps in uptake assays can detach the monolayer, ruining data reproducibility.

Phase 2: Buffer & Compound Prep
  • Transport Buffer: Prepare HBSS (Hanks' Balanced Salt Solution) with 25 mM HEPES, pH 7.4.

  • Tracer Mix: Prepare [3H]-PAH at a final concentration of 1

    
     (approx. 0.5 
    
    
    
    ).
    • Validation Check: The tracer concentration must be well below the

      
       of PAH (~70 
      
      
      
      ) to ensure linear kinetics.
  • Test Compound: Prepare a serial dilution of 4-bromohippuric acid (0.1

    
     to 1000 
    
    
    
    ).
Phase 3: The Uptake Assay (Workflow)

AssayWorkflow Start Start: HEK293-OAT1 Monolayer Wash1 Step 1: Wash with warm HBSS (Remove growth media) Start->Wash1 Incubate Step 2: Add Reaction Mix ([3H]-PAH + 4-Br-Hippurate) Wash1->Incubate T = 0 min Stop Step 3: Terminate Transport (Ice-cold HBSS wash x3) Incubate->Stop T = 2 min (Linear Phase) Lyse Step 4: Cell Lysis (0.1N NaOH, 30 min) Stop->Lyse Count Step 5: Scintillation Counting (Data Analysis) Lyse->Count

Figure 2: Step-by-step workflow for the competitive inhibition assay.

Phase 4: Execution & Analysis
  • Equilibration: Wash cells 2x with warm (37°C) HBSS.

  • Reaction: Add 250

    
     of Reaction Mix to each well. Incubate for 2 minutes  exactly at 37°C.
    
    • Scientist's Note: Do not exceed 5 minutes. OAT uptake is rapid; measuring beyond the linear phase introduces back-flux errors, invalidating

      
       calculations.
      
  • Termination: Aspirate mix and immediately flood wells with Ice-Cold HBSS. Wash 3x rapidly.

  • Lysis: Add 250

    
     0.1 N NaOH. Agitate for 30 mins.
    
  • Quantification: Neutralize with HCl (optional) and transfer to scintillation vials with 3 mL cocktail. Count DPM.

Self-Validating Criteria:

  • Signal-to-Noise: The "No Inhibitor" control must show >10x uptake compared to "Mock Transfected" or "Probenecid (1 mM)" treated cells.

  • Curve Fit: The data should fit a monophasic dose-response curve (Hill slope ~ -1.0), confirming a single binding site (OAT1).

References

  • Burckhardt, G. (2012). Drug Transport in the Kidney.[1][2] Comprehensive Physiology, 2(3), 1281–1326. Link

  • Sweet, D. H. (2005). Organic Anion Transporter 1 (SLC22A6): Current Perspectives. Pharmaceutics, 2, 232-246. Link

  • Nigam, S. K., et al. (2015). The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. Physiological Reviews, 95(1), 83–123. Link

  • Fritzsch, G., et al. (1989). Structure-activity relationships of hippurates and carboxylates as substrates for the renal organic anion transporter. Journal of Pharmacology and Experimental Therapeutics, 251(2), 594-600. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of N-Aroyl Amino Acids: A Comparative Analysis

For the modern researcher at the nexus of chemistry and biology, N-aroyl amino acids represent a cornerstone of molecular design. These motifs are integral to a vast array of pharmaceuticals, agrochemicals, and biologica...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher at the nexus of chemistry and biology, N-aroyl amino acids represent a cornerstone of molecular design. These motifs are integral to a vast array of pharmaceuticals, agrochemicals, and biologically active compounds. The synthetic route chosen for their construction is therefore a critical decision, impacting not only yield and purity but also scalability, cost, and environmental footprint. This guide provides an in-depth comparison of the primary synthetic strategies for N-aroyl amino acid synthesis, offering field-proven insights and actionable experimental data to inform your selection.

The Classic Approach: Schotten-Baumann Acylation

The Schotten-Baumann reaction is a long-established and widely utilized method for the N-acylation of amines, including amino acids.[1] The reaction involves the treatment of an amino acid with an aroyl chloride in the presence of a base, typically in a biphasic aqueous-organic system.[2][3]

Mechanistic Rationale and Experimental Considerations

The mechanism proceeds via nucleophilic attack of the deprotonated amino group of the amino acid on the electrophilic carbonyl carbon of the aroyl chloride. The base serves a dual purpose: it deprotonates the amino acid, enhancing its nucleophilicity, and neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[4][5]

Figure 1: Schotten-Baumann Reaction Mechanism

A key experimental choice is the biphasic solvent system, often water and an organic solvent like dichloromethane or diethyl ether.[2] This setup is advantageous as the starting materials and the N-aroylated product typically reside in the organic phase, while the base and the salt byproduct are in the aqueous phase, simplifying workup.[2]

Performance and Scope

The Schotten-Baumann reaction is generally robust and high-yielding.[6] However, the substrate scope can be influenced by the nature of both the amino acid and the aroyl chloride. A modified protocol utilizing polyethylene glycol (PEG-400) as a recyclable catalyst has shown excellent yields across a range of substrates.

Amino AcidAroyl ChlorideYield (%)Reference
Glycine4-Nitrobenzoyl chloride85[7]
AlanineBenzoyl chloride90[7]
PhenylalanineBenzoyl chloride88[7]
Methionine4-Methoxybenzoyl chloride85[7]
Leucine4-Methoxybenzoyl chloride90[7]
Experimental Protocol: N-Benzoylation of Glycine
  • Dissolve glycine (1.0 g, 13.3 mmol) in 10 mL of 10% (w/v) aqueous sodium hydroxide solution in an Erlenmeyer flask.

  • Add benzoyl chloride (1.5 mL, 12.9 mmol) in small portions with vigorous shaking.

  • Continue shaking for 15-20 minutes until the odor of benzoyl chloride is no longer detectable.

  • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3-4, precipitating the N-benzoyl glycine.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from hot water to afford pure hippuric acid.

Modern Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Approach

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds, including the N-arylation of amino acids.[8] This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate and an amine in the presence of a phosphine ligand and a base.[9] For the synthesis of N-aroyl amino acids, this method is most commonly applied to the N-arylation of amino acid esters, followed by ester hydrolysis.

Mechanistic Rationale and Experimental Considerations

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Ligand Exchange: The amine (or its conjugate base) displaces the halide from the palladium center.

  • Reductive Elimination: The desired C-N bond is formed, regenerating the Pd(0) catalyst.[7][10][11]

Buchwald_Hartwig Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex R'-NH₂ Base PdII_Amine L-Pd(II)(Ar)(NHR') Ligand_Ex->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NHR' Red_Elim->Product

Figure 2: Buchwald-Hartwig Amination Catalytic Cycle

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.[8] The base is also a key parameter, with hindered bases like sodium tert-butoxide being commonly employed.

Performance and Scope

The Buchwald-Hartwig amination offers a broad substrate scope and functional group tolerance.[12] A general method for the N-arylation of amino acid esters with aryl triflates has been developed, demonstrating high yields and excellent enantioretention.[13]

Amino Acid EsterAryl TriflateYield (%)ee (%)Reference
Phenylalanine tert-butyl esterPhenyl triflate9598[13]
Leucine methyl ester4-Tolyl triflate92>99[13]
Valine benzyl ester4-Methoxyphenyl triflate8897[13]
Experimental Protocol: N-Arylation of Phenylalanine tert-butyl Ester
  • To an oven-dried vial, add Pd₂(dba)₃ (0.01 mmol), the appropriate phosphine ligand (0.02 mmol), and cesium carbonate (1.5 mmol).

  • Seal the vial with a septum and purge with argon.

  • Add a solution of the aryl triflate (1.0 mmol) and the amino acid ester (1.2 mmol) in toluene (2 mL).

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the N-aryl amino acid ester.

  • Subsequent hydrolysis of the ester (e.g., with trifluoroacetic acid for a tert-butyl ester) yields the N-aryl amino acid.

The "Green" Alternative: Enzymatic N-Acylation

Enzymatic methods for the synthesis of N-aroyl amino acids offer a more sustainable and selective alternative to traditional chemical routes.[14] Lipases are a class of enzymes that have shown considerable promise in catalyzing the formation of amide bonds.[15]

Mechanistic Rationale and Experimental Considerations

Lipase-catalyzed amidation proceeds through a serine hydrolase mechanism. The active site serine residue attacks the acyl donor to form a covalent acyl-enzyme intermediate. This intermediate is then attacked by the amino group of the amino acid to form the amide bond and regenerate the enzyme.[16]

Lipase_Amidation Enzyme_AcylDonor Enzyme-Ser-OH + Ar-CO-OR' Acyl_Enzyme Enzyme-Ser-O-CO-Ar Enzyme_AcylDonor->Acyl_Enzyme Acylation Enzyme_AminoAcid Acyl-Enzyme R-CH(NH₂)-COOH Acyl_Enzyme->Enzyme_AminoAcid:f0 Product_Release Product Release Enzyme_AminoAcid:f1->Product_Release Aminolysis N_Aroyl_AA Ar-CO-NH-CH(R)-COOH Product_Release->N_Aroyl_AA Regenerated_Enzyme Enzyme-Ser-OH Product_Release->Regenerated_Enzyme

Figure 3: Lipase-Catalyzed Amidation Mechanism

A key advantage of enzymatic methods is their high selectivity, including regio- and enantioselectivity.[17] Reactions are typically performed in organic solvents or biphasic systems to favor the synthesis over hydrolysis. The choice of acyl donor is also important, with activated esters often being used to drive the reaction.[5]

Performance and Scope

The use of immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), has been shown to be effective for the synthesis of N-acyl amino acids with high yields.[3][17]

Amino AcidAcyl DonorEnzymeYield (%)Reference
PhenylglycinolCapric acidNovozym 43589[17]
Anilines1,3-DiketonesNovozym 43564-96[3]
LysineUndecylenoic acidS. ambofaciens aminoacylaseHigh[18]
Experimental Protocol: Lipase-Catalyzed N-Acylation of Phenylglycinol
  • Combine phenylglycinol (1 mmol) and the fatty acid (1 mmol) in a vial.

  • Add the immobilized lipase (e.g., Novozym 435, 15% w/w of substrates).

  • If a solvent is used, add it at this stage (e.g., tert-butanol).

  • Seal the vial and incubate the reaction mixture in a shaker at a controlled temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter off the enzyme.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Comparative Summary and Outlook

FeatureSchotten-Baumann ReactionBuchwald-Hartwig AminationEnzymatic N-Acylation
Reagents Aroyl chlorides, aqueous baseAryl halides/triflates, Pd catalyst, phosphine ligand, hindered baseAroyl donors (e.g., esters), enzyme
Conditions Mild (often room temp.), biphasicMild to elevated temperatures, inert atmosphereMild (physiological) temperatures
Yields Generally highHigh to excellentModerate to high
Stereoselectivity Racemization can occur with prolonged exposure to baseHigh enantioretention with appropriate ligandsExcellent enantioselectivity
Scope Broad, but can be limited by substrate stabilityVery broad, high functional group toleranceSubstrate-specific, dependent on enzyme
Green Chemistry Use of stoichiometric base, organic solventsUse of precious metal catalyst, organic solventsBiocatalyst, often milder conditions, but may require organic solvents
Scalability Readily scalableScalable, but catalyst cost can be a factorCan be challenging to scale up, enzyme cost and stability

References

  • King, S. M., & Buchwald, S. L. (2016).
  • Caddick, S., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • PMC. (2025, June 7).
  • Frontiers in Molecular Biosciences. (2022, January 3).
  • ijirset. (n.d.).
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • PubMed. (2013, August 16).
  • ResearchGate. (2022, January 3). (PDF) The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
  • PubMed. (n.d.). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases.
  • ResearchGate. (n.d.). Reaction of anilines and amines. | Download Table.
  • Wikipedia. (n.d.).
  • MDPI. (2017, April 14). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage.
  • MDPI. (2022, September 1). Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks.
  • The Hartwig Group. (n.d.).
  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline.
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Chemical Science (RSC Publishing). (n.d.).
  • PubMed. (2020, January 22).
  • PubMed. (2024, February 16). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides.
  • PMC. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols.
  • Semantic Scholar. (n.d.). Stereoselective Oxidative Coupling of Amino Acids or Oligopeptides with Aldehydes: A Mechanism Study.

Sources

Validation

A Comparative Guide to the In Vivo Evaluation of 2-[(4-bromobenzoyl)amino]acetic Acid Derivatives as Anti-inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of N-Benzoyl Amino Acid Scaffolds The conjugation of a benzoyl moiety with an amino acid, such as glycine, creates a s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of N-Benzoyl Amino Acid Scaffolds

The conjugation of a benzoyl moiety with an amino acid, such as glycine, creates a scaffold with significant therapeutic potential. These derivatives, including 2-[(4-bromobenzoyl)amino]acetic acid, are of particular interest in medicinal chemistry due to their structural resemblance to endogenous molecules and the potential for favorable pharmacokinetic profiles. The presence of electron-withdrawing groups, such as a bromine atom on the benzoyl ring, has been shown to enhance the biological activity of various pharmacophores.[1][2] The core structure combines the lipophilic benzoyl group with the hydrophilic amino acid, offering a versatile platform for chemical modification to optimize efficacy and safety. This guide focuses on the anti-inflammatory and analgesic potential of these derivatives, which represents a significant area of investigation for this class of compounds.[3][4]

Comparative In Vivo Anti-inflammatory Performance

The primary model for assessing acute anti-inflammatory activity in these studies is the carrageenan-induced rat paw edema assay . This well-established model allows for the quantification of a compound's ability to inhibit the inflammatory response over time.

Analysis of Key Structural Modifications

A key study by Bayoumi et al. (2021) investigated a series of N-(4-acetylphenyl)glycine derivatives, which were further modified to form various heterocyclic structures. The data from this study is instrumental for our comparative analysis. The parent structure, N-(4-acetylphenyl)glycine, shares the N-phenylglycine core with our topic of interest. The key difference is the substituent at the 4-position of the phenyl ring (acetyl vs. bromo). The study evaluated the anti-inflammatory effects of various derivatives at a dose of 50 mg/kg in rats.[3]

The results demonstrate that modifications to the acetyl group of the N-(4-acetylphenyl)glycine scaffold significantly impact anti-inflammatory activity. The formation of chalcone analogs and their subsequent cyclization into pyrazoline and other heterocyclic derivatives led to compounds with notable efficacy.

Table 1: In Vivo Anti-inflammatory Activity of N-(4-substituted phenyl)glycine Derivatives in the Carrageenan-Induced Paw Edema Model [3]

CompoundStructureDose (mg/kg)Max. % Inhibition of Edema
Derivative 1 Pyrazoline derivative of chalcone analog5051.82
Derivative 2 Pyrimidine derivative of chalcone analog5043.80
Derivative 3 Chalcone analog5040.39
Indomethacin Standard NSAID1065.23

Data synthesized from Bayoumi et al., 2021.

From this data, we can infer several key points relevant to the development of 2-[(4-bromobenzoyl)amino]acetic acid derivatives:

  • Derivatization of the Core Structure is Crucial: The basic N-phenylglycine scaffold can be enhanced by chemical modification.

  • Heterocyclic Moieties Enhance Activity: The cyclization of the chalcone analog into a pyrazoline derivative (Derivative 1) resulted in the highest anti-inflammatory activity in this series.[3] This suggests that exploring heterocyclic derivatives of 2-[(4-bromobenzoyl)amino]acetic acid could be a fruitful avenue for lead optimization.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The anti-inflammatory and analgesic effects of many N-benzoyl amino acid derivatives are believed to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). The glycine tail of these molecules can mimic the arachidonic acid substrate, while the substituted benzoyl group can interact with the active site of COX enzymes.

Postulated Mechanism of Action

The diagram below illustrates the generally accepted inflammatory cascade and the likely point of intervention for COX-inhibiting anti-inflammatory agents.

Inflammatory_Cascade Cell_Damage Cell Membrane Damage Phospholipids Membrane Phospholipids Cell_Damage->Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins (PGE2, etc.) COX->Prostaglandins synthesizes Inflammation Inflammation (Edema, Pain, Fever) Prostaglandins->Inflammation mediate Test_Compound 2-[(4-bromobenzoyl)amino] acetic acid derivatives Test_Compound->COX Inhibition

Caption: Postulated mechanism of anti-inflammatory action via COX inhibition.

Key Structure-Activity Relationship (SAR) Principles

Based on literature for related compounds, the following SAR principles can be proposed for 2-[(4-bromobenzoyl)amino]acetic acid derivatives:

  • Substituents on the Benzoyl Ring: Electron-withdrawing groups, such as halogens (e.g., bromine), at the para-position of the benzoyl ring are often associated with increased anti-inflammatory and antibacterial activity.[1][2] This is a key feature of the target compound class.

  • The Amino Acid Moiety: The nature of the amino acid can influence activity. While this guide focuses on glycine derivatives, replacing glycine with other amino acids can alter the compound's steric and electronic properties, thereby affecting its interaction with biological targets.[5]

  • The Carboxylic Acid Group: The free carboxylic acid is often important for activity, as it can mimic the carboxylate of arachidonic acid and form key interactions in the COX active site. Esterification of this group can create prodrugs with altered solubility and pharmacokinetic profiles.

Experimental Protocols for In Vivo Evaluation

To ensure the reproducibility and validity of in vivo studies, standardized protocols are essential. Below are detailed, step-by-step methodologies for the key assays used to evaluate the anti-inflammatory and analgesic properties of novel compounds.

Carrageenan-Induced Paw Edema in Rats

This is the gold-standard model for evaluating acute anti-inflammatory activity.

Protocol Workflow:

Carrageenan_Workflow cluster_prep Preparation cluster_dosing Dosing & Induction cluster_measurement Measurement & Analysis Animal_Acclimatization 1. Acclimatize Rats (e.g., 1 week) Fasting 2. Fast Animals (e.g., 12 hours) Animal_Acclimatization->Fasting Grouping 3. Randomize into Groups (n=6 per group) Fasting->Grouping Baseline_Measurement 4. Measure Initial Paw Volume (V0) Grouping->Baseline_Measurement Dosing 5. Administer Test Compound (p.o. or i.p.) Baseline_Measurement->Dosing Induction 6. Inject Carrageenan (sub-plantar, 1 hour post-dose) Dosing->Induction Paw_Measurement 7. Measure Paw Volume (Vt) at 1, 2, 3, 4 hours Induction->Paw_Measurement Calculation 8. Calculate % Inhibition Paw_Measurement->Calculation Analysis 9. Statistical Analysis Calculation->Analysis

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[(4-bromobenzoyl)amino]acetic Acid

I. Hazard Identification and Risk Assessment 2-[(4-bromobenzoyl)amino]acetic acid is a solid organic compound.

Author: BenchChem Technical Support Team. Date: February 2026

I. Hazard Identification and Risk Assessment

2-[(4-bromobenzoyl)amino]acetic acid is a solid organic compound. Due to the presence of the bromobenzoyl group, it should be treated as a halogenated organic compound. The acetic acid moiety confers acidic properties. While specific toxicity data is unavailable, it is prudent to handle this compound with care, assuming it may cause skin and eye irritation.[1][2] Inhalation of dust should be avoided.[3]

Key Hazards:

  • Halogenated Organic Compound: These compounds can have environmental persistence and may require specific disposal routes, such as incineration at high temperatures, to prevent the formation of toxic byproducts.[4][5]

  • Acidic Nature: The carboxylic acid group makes the compound corrosive.[6][7] Neutralization may be a necessary step in some disposal procedures, but it must be done with caution to avoid exothermic reactions or the release of hazardous fumes.[8]

  • Potential for Irritation: Similar chemical structures are known to cause skin and eye irritation.[1][2]

Hazard CategoryPotential EffectsRecommended Precautions
Health Hazards May cause skin and eye irritation.[1][2] Inhalation may cause respiratory irritation.[3]Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Use in a well-ventilated area or a fume hood.[9]
Environmental Hazards As a halogenated organic compound, improper disposal can lead to environmental contamination.Do not dispose of down the drain.[5][10] Segregate from non-halogenated waste.[4][5]
Chemical Reactivity May react with strong bases and oxidizing agents.[3]Store away from incompatible materials.[11]

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of 2-[(4-bromobenzoyl)amino]acetic acid waste.

1. Personal Protective Equipment (PPE):

  • Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[2]

2. Waste Segregation:

  • Crucial Step: Designate a specific waste container for "Halogenated Organic Waste."[4][5]

  • Never mix halogenated waste with non-halogenated organic waste.[4][5] This is critical because mixed waste streams can complicate the disposal process and increase costs.[5]

3. Container Selection and Labeling:

  • Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).[10][12]

  • The container must be labeled with the words "Hazardous Waste" and the full chemical name: "2-[(4-bromobenzoyl)amino]acetic Acid".[13] Do not use abbreviations.[13]

4. Waste Accumulation:

  • For solid waste, carefully transfer the material into the designated halogenated waste container, minimizing dust generation.[3]

  • For solutions containing this compound, pour the waste into a designated liquid halogenated waste container.

  • Keep the waste container securely closed when not in use.[4][10]

  • Store the waste container in a designated satellite accumulation area within the laboratory.[10][14]

5. Disposal Request:

  • Once the waste container is full or has been accumulating for a specified period (often up to one year, but institutional policies may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10][13][15]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[13][16]

6. Decontamination of Empty Containers:

  • Empty containers that held 2-[(4-bromobenzoyl)amino]acetic acid must also be disposed of as hazardous waste unless they are triple-rinsed.[17]

  • The rinsate from the triple-rinse procedure should be collected and disposed of as liquid halogenated hazardous waste.[8]

III. Emergency Procedures

  • Spills: In the event of a spill, wear appropriate PPE. For small spills of the solid, carefully sweep it up and place it in the designated halogenated waste container.[3] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the sealed waste container.[18][19]

  • Personal Contact: If the compound comes into contact with skin, wash the affected area thoroughly with soap and water.[2][20] If it enters the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[18][20]

IV. The "Why" Behind the Protocol: A Deeper Dive

The segregation of halogenated and non-halogenated waste is paramount. Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the acidic and toxic gases (such as hydrogen bromide) that are produced during combustion.[3] Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream, making disposal more complex and costly.[5]

The acidic nature of the compound means it should not be disposed of down the drain, as this can corrode plumbing and harm aquatic life.[6][10] While neutralization is a common procedure for acidic waste, for a halogenated organic acid, it is generally safer to dispose of it through a licensed hazardous waste contractor who can handle the material appropriately.

V. Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_final Final Disposition PPE Don Appropriate PPE Segregate Identify Halogenated Waste Stream PPE->Segregate Safety First Container Select & Label Container Segregate->Container Proper Segregation Collect Collect Waste Container->Collect Containment Store Store in Satellite Area Collect->Store Safe Accumulation Request Request EHS Pickup Store->Request Follow Protocol Disposal Licensed Disposal Request->Disposal Regulatory Compliance

Caption: Decision workflow for the disposal of 2-[(4-bromobenzoyl)amino]acetic acid.

VI. References

  • Capot Chemical. (2012-12-10). MSDS of 2-Amino-4'-bromobenzophenone.

  • Thermo Fisher Scientific. (2025-12-24). Safety Data Sheet: 2-Amino-4-bromobenzoic acid.

  • Carl ROTH. (2025-03-31). Safety Data Sheet: Acetic acid.

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Acetic Acid, Glacial.

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetic Acid.

  • University of Oslo. (2024-11-11). Chemical and Hazardous Waste Guide.

  • Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories.

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ≥99 %, for synthesis.

  • Cayman Chemical. (2025-09-18). Safety Data Sheet: Aminooxyacetic Acid (hydrochloride).

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

  • U.S. Environmental Protection Agency. (2025-11-25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.

  • TCI Chemicals. (2025-01-06). Safety Data Sheet: 2-Amino-4'-bromobenzophenone.

  • University of Oklahoma. (2025-12-22). EHSO Manual 2025-2026: Hazardous Waste.

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.

  • Global Safety Management, Inc. (2015-03-27). Safety Data Sheet: Acetic Acid, ACS.

  • Hazardous Waste Experts. (2022-01-19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Northwestern University Research Safety. (2023-02-27). Hazardous Waste Disposal Guide.

  • Tennants Distribution. (2025-09-15). Product Specification: Peracetic Acid.

Sources

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